3-Methyl-4-isopropylheptane
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
61868-99-3 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
3-methyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-11(9(3)4)10(5)7-2/h9-11H,6-8H2,1-5H3 |
InChI Key |
SRECVVXQFXRBNI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(C)C)C(C)CC |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-Methyl-4-isopropylheptane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of plausible synthetic methodologies for the preparation of 3-Methyl-4-isopropylheptane, a branched alkane of interest in various fields of chemical research. Due to the absence of a directly published synthesis in peer-reviewed literature, this document outlines a robust, three-step synthetic pathway based on well-established organic chemistry principles. The proposed synthesis commences with a Grignard reaction to construct the carbon skeleton, followed by dehydration to form an alkene intermediate, and concludes with catalytic hydrogenation to yield the target saturated alkane. Detailed experimental protocols, quantitative data tables, and logical workflow diagrams are provided to facilitate the practical application of these methods in a laboratory setting.
Introduction
This compound is a saturated acyclic hydrocarbon with the molecular formula C11H24. As a structurally complex alkane, its synthesis presents an interesting challenge in carbon-carbon bond formation and stereochemical control. While specific applications of this molecule are not widely documented, its synthesis serves as an excellent case study in advanced organic synthesis, relevant to the construction of complex hydrocarbon fragments in larger molecules, including those of pharmaceutical interest. This guide details a logical and practical synthetic route, providing researchers with the necessary information to produce this compound.
Proposed Synthetic Pathway
The most logical and versatile approach to the synthesis of this compound involves a three-step sequence, as illustrated in the workflow diagram below. This pathway is advantageous as it builds the complex carbon skeleton from readily available starting materials.
Caption: Overall synthetic workflow for this compound.
Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the proposed synthesis. The quantitative data presented is based on typical yields and conditions for analogous reactions found in the literature.
Step 1: Grignard Reaction - Synthesis of 3-Methyl-4-isopropylheptan-4-ol
The initial step involves the nucleophilic addition of an isopropyl Grignard reagent to 3-methylheptan-4-one. This reaction forms the tertiary alcohol, 3-methyl-4-isopropylheptan-4-ol, successfully constructing the complete carbon backbone of the target molecule.
Caption: Grignard reaction to form the tertiary alcohol intermediate.
Experimental Protocol:
-
Preparation of Isopropylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). The flask is flushed with argon. A solution of 2-bromopropane (1.1 eq) in anhydrous tetrahydrofuran (THF) is added dropwise via the dropping funnel to initiate the reaction. The reaction mixture is stirred until the magnesium is consumed.
-
Grignard Addition: The solution of isopropylmagnesium bromide is cooled to 0 °C. A solution of 3-methylheptan-4-one (1.0 eq) in anhydrous THF is added dropwise to the Grignard reagent. The reaction is allowed to warm to room temperature and stirred for an additional 2 hours.
-
Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | 3-Methylheptan-4-one, Isopropylmagnesium Bromide | N/A |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [1][2] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Reaction Time | 2-4 hours | [4] |
| Typical Yield | 70-85% | [4] |
Step 2: Dehydration - Synthesis of 3-Methyl-4-isopropylheptene
The tertiary alcohol intermediate is then dehydrated to form a mixture of alkene isomers, predominantly 3-methyl-4-isopropylheptene. A mild dehydration agent such as phosphorus oxychloride (POCl3) in pyridine is recommended to avoid carbocation rearrangements that can occur with strong acids.[5][6][7]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, the crude 3-methyl-4-isopropylheptan-4-ol (1.0 eq) from the previous step is dissolved in anhydrous pyridine. The flask is cooled to 0 °C in an ice bath.
-
Addition of POCl3: Phosphorus oxychloride (1.5 eq) is added dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction and Workup: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The reaction is then carefully poured onto crushed ice and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure to yield the crude alkene. Further purification can be achieved by distillation.
| Parameter | Value | Reference |
| Reactant | 3-Methyl-4-isopropylheptan-4-ol | N/A |
| Reagents | Phosphorus oxychloride (POCl3), Pyridine | [5][6][7] |
| Reaction Temperature | 0 °C to Room Temperature | [5] |
| Reaction Time | 12-18 hours | [8][9] |
| Typical Yield | 80-90% | [8][9] |
Step 3: Hydrogenation - Synthesis of this compound
The final step is the catalytic hydrogenation of the alkene mixture to produce the desired saturated alkane, this compound. Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation.[10][11][12]
Experimental Protocol:
-
Reaction Setup: The purified 3-methyl-4-isopropylheptene (1.0 eq) is dissolved in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation flask. A catalytic amount of 10% palladium on carbon (1-5 mol%) is added to the solution.
-
Hydrogenation: The flask is connected to a hydrogen source (balloon or hydrogenation apparatus) and the atmosphere is purged with hydrogen. The reaction mixture is stirred vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitored by TLC or GC).
-
Workup and Purification: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst. The filtrate is concentrated under reduced pressure to yield the crude product. The final product can be purified by distillation if necessary.
| Parameter | Value | Reference |
| Reactant | 3-Methyl-4-isopropylheptene | N/A |
| Catalyst | 10% Palladium on Carbon (Pd/C) | [10][11][12] |
| Solvent | Ethanol or Ethyl Acetate | [13] |
| Hydrogen Pressure | 1 atm (balloon) to 50 psi | [14] |
| Reaction Temperature | Room Temperature | [11] |
| Reaction Time | 2-12 hours | [13] |
| Typical Yield | >95% | [12] |
Physicochemical and Spectroscopic Data
The following table summarizes the expected physicochemical and spectroscopic data for the final product, this compound. Data for the closely related n-undecane is provided for comparison where specific data for the target molecule is unavailable.[15][16][17][18]
| Property | Expected Value for this compound | Reference |
| Molecular Formula | C11H24 | [18] |
| Molecular Weight | 156.31 g/mol | [16] |
| Boiling Point | ~170-180 °C (estimated) | [18] |
| Density | ~0.75-0.77 g/mL (estimated) | [18] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 0.8-1.0 (m, multiple CH₃), 1.1-1.4 (m, multiple CH₂ and CH), 1.5-1.8 (m, CH) | Predicted |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 10-45 (multiple aliphatic carbons) | Predicted |
| IR (neat, cm⁻¹) | 2955, 2925, 2870 (C-H stretch), 1465, 1380 (C-H bend) | [15] |
| Mass Spec (EI, m/z) | 156 (M⁺), fragments corresponding to loss of alkyl groups | [17] |
Alternative Synthetic Strategies
While the Grignard-based approach is robust, other methods could also be employed to synthesize this compound.
Corey-House Synthesis
The Corey-House synthesis provides a powerful method for coupling two different alkyl groups. In this case, a lithium di(sec-butyl)cuprate could be reacted with isopropyl bromide, or a lithium di(isopropyl)cuprate could be reacted with 4-bromo-3-methylheptane. This method is known for its high yields and tolerance of various functional groups.
Conclusion
This technical guide has outlined a detailed and practical three-step synthesis for this compound. By leveraging a Grignard reaction, followed by dehydration and catalytic hydrogenation, this complex branched alkane can be efficiently prepared from readily available starting materials. The provided experimental protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for researchers in organic synthesis and related fields. While the presented pathway is based on established and reliable chemical transformations, it is important to note that optimization of reaction conditions may be necessary to achieve maximum yields and purity in a laboratory setting.
References
- 1. adichemistry.com [adichemistry.com]
- 2. youtube.com [youtube.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
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- 6. chem.libretexts.org [chem.libretexts.org]
- 7. POCl3 for Dehydration of Alcohols - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Some alcohols undergo rearrangement or other unwanted side reacti... | Study Prep in Pearson+ [pearson.com]
- 10. 3.2.3 – Hydrogenation of Alkenes – Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…) [ecampusontario.pressbooks.pub]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8.6 Reduction of Alkenes: Hydrogenation - Organic Chemistry | OpenStax [openstax.org]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
- 14. charettelab.ca [charettelab.ca]
- 15. Undecane [webbook.nist.gov]
- 16. Undecane | C11H24 | CID 14257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Undecane [webbook.nist.gov]
- 18. This compound [chemicalbook.com]
Physicochemical Properties of 3-Methyl-4-isopropylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the branched alkane, 3-Methyl-4-isopropylheptane. Due to a scarcity of direct experimental data for this specific isomer of undecane, this document combines reported computed properties with established principles of hydrocarbon chemistry to offer estimations for key physical constants. General experimental methodologies for determining these properties are also discussed. Furthermore, this guide addresses the current understanding of the biological activity of branched alkanes, noting the absence of specific signaling pathway information for this compound.
Introduction
This compound, a saturated hydrocarbon with the molecular formula C11H24, belongs to the vast family of alkane isomers.[1] As with its numerous structural isomers, its physical and chemical characteristics are dictated by its molecular structure, specifically its degree of branching. Understanding these properties is fundamental for applications in organic synthesis, fuel technology, and for assessing its toxicological and environmental profile. This guide aims to consolidate the available information on this compound and to provide a framework for its experimental investigation.
Chemical Identity
The structure and nomenclature of this compound are foundational to its scientific identity.
-
IUPAC Name : 3-methyl-4-(1-methylethyl)heptane[2]
-
Synonyms : this compound, 3-methyl-4-propan-2-ylheptane[2]
-
Molecular Formula : C11H24[2]
-
Molecular Weight : 156.31 g/mol [2]
-
CAS Number : 61868-99-3[2]
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes computed and estimated properties.
| Property | Value | Source/Method |
| Molecular Formula | C11H24 | - |
| Molecular Weight | 156.31 g/mol | Computed by PubChem[2] |
| Boiling Point | Estimated: 180-190 °C | Based on trends for undecane isomers[1][3] |
| Melting Point | Estimated: < -50 °C | Based on trends for branched alkanes[3] |
| Density | Estimated: ~0.75-0.77 g/mL | Based on isomers of undecane |
| Solubility in Water | Very low | Inferred from properties of similar alkanes[4] |
| Solubility in Organic Solvents | High in non-polar solvents (e.g., hexane, toluene) | Inferred from properties of similar alkanes[4] |
| Vapor Pressure | No data available | - |
| LogP (Octanol/Water Partition Coefficient) | 5.3 | Computed by XLogP3[2] |
Discussion of Properties:
The high degree of branching in this compound significantly influences its physical properties. Generally, increased branching in alkanes leads to a lower boiling point compared to their straight-chain counterparts due to reduced surface area and weaker van der Waals forces.[3] However, highly branched, more compact structures can pack more efficiently into a crystal lattice, sometimes resulting in a higher melting point, though for complex isomers like this, it is expected to be very low.[3] The LogP value of 5.3 indicates a high degree of lipophilicity, predicting very low solubility in water and high solubility in non-polar organic solvents.[2]
Experimental Protocols
Determination of Boiling Point (Thiele Tube Method)
A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.[5]
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube (e.g., Durham tube)
-
Capillary tube (sealed at one end)
-
Heat source (Bunsen burner or heating mantle)
-
Mineral oil
Procedure:
-
A small amount of the liquid sample (a few milliliters) is placed in the small test tube.
-
The capillary tube is placed inside the test tube with the open end down.
-
The test tube is attached to the thermometer.
-
The Thiele tube is filled with mineral oil to a level above the side arm.
-
The thermometer and test tube assembly are immersed in the oil in the Thiele tube.
-
The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[5]
-
As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube.
-
Heating is continued until a steady stream of bubbles is observed, and then the heat is removed.
-
The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point.[5]
Boiling Point Determination Workflow.
Biological Activity and Signaling Pathways
There is currently no scientific literature describing specific biological activities or signaling pathways for this compound. Research on the biological effects of alkanes is generally focused on broader categories.
General Toxicology of Branched Alkanes:
-
Low Acute Toxicity : Branched alkanes are generally considered to have low acute oral, dermal, and inhalation toxicity.[6]
-
Irritation : They can be slightly irritating to the skin and eyes.[6]
-
Genotoxicity : There is no evidence to suggest that they are genotoxic.[6]
-
Systemic Toxicity : Repeated exposure is not likely to cause systemic toxicity.[6]
-
Mechanism of Toxicity : The acute inhalation toxicity of alkanes is thought to be related to their partitioning behavior in the biological system, potentially acting on the lipid bilayer of plasma membranes through a non-specific biophysical mechanism similar to anesthesia.[7]
The absence of specific signaling pathway data for this compound precludes the creation of a diagram for this topic. It is hypothesized that as a simple, non-polar hydrocarbon, it is unlikely to interact with specific cellular receptors to trigger a signaling cascade in the way that more complex endogenous or xenobiotic molecules do. Any biological effects are more likely to be the result of non-specific interactions with cell membranes.
Structure-Property Relationships
The physicochemical properties of alkanes are directly linked to their molecular structure. The degree of branching is a critical determinant of these properties.
Alkane Branching and Property Relationship.
Conclusion
This compound is a branched alkane for which specific experimental physicochemical data is largely unavailable. This guide has provided a summary of its known identifiers and computed properties, along with estimations for key physical constants based on established chemical principles. While no specific biological signaling pathways have been identified for this compound, the general toxicological profile of branched alkanes suggests low toxicity. The provided conceptual diagrams and general experimental protocol serve as a foundation for future research into this and other complex alkane isomers. Further experimental work is required to definitively characterize the properties of this compound.
References
- 1. Undecane - Wikipedia [en.wikipedia.org]
- 2. 3-Methyl-4-(propan-2-yl)heptane | C11H24 | CID 23385031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. Mechanism of acute inhalation toxicity of alkanes and aliphatic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Methyl-4-isopropylheptane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 3-Methyl-4-isopropylheptane, a branched alkane with the molecular formula C₁₁H₂₄. In the absence of publicly available experimental spectra, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided, alongside visualizations of the analytical workflow and a plausible mass spectrometry fragmentation pathway.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from empirical rules, correlation charts, and an understanding of the molecule's structure.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| CH₃ (isopropyl, 2x) | ~ 0.85 - 0.95 | Doublet | 6H |
| CH₃ (ethyl) | ~ 0.85 - 0.95 | Triplet | 3H |
| CH₃ (at C3) | ~ 0.85 - 0.95 | Doublet | 3H |
| CH₂ (ethyl) | ~ 1.25 - 1.40 | Quartet | 2H |
| CH₂ (heptane chain) | ~ 1.25 - 1.40 | Multiplet | 4H |
| CH (isopropyl) | ~ 1.40 - 1.60 | Multiplet | 1H |
| CH (at C3) | ~ 1.40 - 1.60 | Multiplet | 1H |
| CH (at C4) | ~ 1.40 - 1.60 | Multiplet | 1H |
Note: The signals for the methylene and methine protons in the main chain and isopropyl group are expected to be complex and overlapping multiplets due to diastereotopicity and complex spin-spin coupling.
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | Chemical Shift (ppm) |
| CH₃ (isopropyl, 2x) | ~ 20 - 25 |
| CH₃ (ethyl) | ~ 10 - 15 |
| CH₃ (at C3) | ~ 15 - 20 |
| CH₂ (ethyl) | ~ 25 - 30 |
| CH₂ (heptane chain) | ~ 30 - 40 |
| CH (isopropyl) | ~ 30 - 35 |
| CH (at C3) | ~ 35 - 40 |
| CH (at C4) | ~ 40 - 45 |
Table 3: Predicted Key IR Absorption Bands
| Functional Group | Absorption Range (cm⁻¹) | Intensity | Vibration |
| C-H (alkane) | 2850 - 2960 | Strong | Stretch |
| C-H (CH₃) | ~ 1450 and ~1375 | Medium | Bend |
| C-H (CH₂) | ~ 1465 | Medium | Bend (Scissoring) |
Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and bending vibrations.
Table 4: Predicted Major Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment Ion | Comments |
| 156 | [C₁₁H₂₄]⁺ | Molecular Ion (M⁺) - Expected to be of low abundance or absent. |
| 113 | [C₈H₁₇]⁺ | Loss of a propyl radical (•C₃H₇) |
| 99 | [C₇H₁₅]⁺ | Loss of a butyl radical (•C₄H₉) |
| 85 | [C₆H₁₃]⁺ | Loss of an isobutyl radical (•C₄H₉) |
| 71 | [C₅H₁₁]⁺ | Loss of a pentyl radical (•C₅H₁₁) |
| 57 | [C₄H₉]⁺ | Loss of a hexyl radical (•C₆H₁₃) - Likely a prominent peak (e.g., t-butyl cation). |
| 43 | [C₃H₇]⁺ | Isopropyl or propyl cation - Often the base peak. |
| 29 | [C₂H₅]⁺ | Ethyl cation. |
Note: In branched alkanes, fragmentation is favored at the branching points to form more stable secondary and tertiary carbocations. The relative abundance of the molecular ion is often low.
Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of a liquid alkane like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the liquid sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse angle of 30-45 degrees.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0 to 12 ppm).
-
The acquisition time is typically set to 2-4 seconds with a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C nucleus frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 220 ppm).
-
A pulse angle of 30 degrees is commonly used.
-
The acquisition time is typically around 1-2 seconds with a relaxation delay of 2 seconds to allow for full relaxation of quaternary carbons.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio.
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place a single drop of the liquid sample directly onto the surface of a salt plate (e.g., NaCl or KBr).
-
Gently place a second salt plate on top of the first to create a thin liquid film.
-
-
Data Acquisition (FT-IR):
-
Record a background spectrum of the clean, empty sample holder.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the sample spectrum over the mid-IR range (typically 4000 to 400 cm⁻¹).
-
The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio.
-
3. Mass Spectrometry (MS)
-
Sample Introduction (via Gas Chromatography - GC-MS):
-
Inject a dilute solution of the sample (e.g., 1 µL of a 1 mg/mL solution in a volatile solvent like hexane) into the gas chromatograph.
-
The sample is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).
-
The separated components elute from the column and enter the mass spectrometer ion source.
-
-
Ionization and Analysis (Electron Ionization - EI):
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
-
This causes ionization and fragmentation of the molecules.
-
The resulting positive ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
A detector records the abundance of each ion, generating a mass spectrum.
-
Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis.
Predicted Mass Spectrometry Fragmentation of this compound
This diagram illustrates the predicted fragmentation pathway of this compound under electron ionization conditions.
Caption: Predicted MS fragmentation pathway.
An In-depth Technical Guide to the Isomers of Undecane (C11H24) and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Undecane (C11H24) is an alkane hydrocarbon with 159 structural isomers. This technical guide provides a comprehensive overview of the physical and chemical properties of n-undecane and a selection of its branched-chain isomers. The relationship between molecular structure and physical properties is explored, with a focus on boiling point, melting point, density, and refractive index. Standardized experimental protocols for the determination of these properties are detailed to ensure reproducibility and accuracy in research and development settings. Furthermore, a visual classification of undecane isomers based on their carbon chain branching is presented to facilitate a deeper understanding of their structural diversity.
Introduction
Alkanes, being the simplest saturated hydrocarbons, form the foundational framework of many organic molecules, including those of pharmaceutical interest. Undecane (C11H24) and its isomers are colorless liquids at room temperature and are characterized by their low reactivity.[1] Their physical properties, however, vary significantly with the arrangement of carbon atoms in their molecular structure. Understanding these variations is crucial for applications ranging from solvent selection in chemical synthesis to their use as reference standards in analytical techniques like gas chromatography. In the context of drug development, the lipophilicity of a molecule, which can be inferred from its partitioning behavior, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. While undecane itself is not a therapeutic agent, its isomers provide a valuable model system for studying the impact of alkyl chain branching on physicochemical characteristics that govern drug absorption, distribution, metabolism, and excretion (ADME).
Isomers of Undecane (C11H24)
There are 159 structural isomers of undecane, each with the same molecular formula but a unique arrangement of its 11 carbon atoms. This structural diversity leads to a wide range of physical properties. The isomers can be broadly classified based on the parent carbon chain and the number and position of methyl or other alkyl substituents. For the purpose of this guide, we will focus on the straight-chain isomer, n-undecane, and a selection of its monomethyl- and dimethyl-substituted isomers to illustrate the key structure-property relationships.
Physical and Chemical Properties of Undecane Isomers
The physical properties of alkanes are primarily governed by the strength of the intermolecular van der Waals forces. As the number of carbon atoms increases, the surface area of the molecule and the number of electrons increase, leading to stronger van der Waals forces and, consequently, higher boiling and melting points.[2] However, for a given number of carbon atoms, i.e., for isomers, branching of the carbon chain plays a crucial role. Increased branching leads to a more compact, spherical shape, which reduces the effective surface area for intermolecular contact. This weakening of van der Waals forces results in lower boiling points for branched isomers compared to their straight-chain counterparts.[2]
The following tables summarize the key physical properties of n-undecane and a selection of its branched isomers.
Table 1: Physical Properties of n-Undecane
| Property | Value |
| IUPAC Name | Undecane |
| Molecular Formula | C11H24 |
| Molecular Weight | 156.31 g/mol |
| Boiling Point | 196 °C |
| Melting Point | -26 °C |
| Density | 0.74 g/mL at 25°C |
| Refractive Index (n20/D) | 1.417 |
Table 2: Physical Properties of Selected Monomethyl-Substituted Undecane Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2-Methyldecane | 189.3 | -48.9 | 0.735 | 1.414 |
| 3-Methyldecane | 189.8 | - | 0.739 | 1.416 |
| 4-Methyldecane | 187.0 - 187.9 | -92 | 0.738 - 0.74 | 1.415 - 1.416 |
| 5-Methyldecane | 186.1 | -57.06 (est.) | 0.742 | 1.417 |
Table 3: Physical Properties of Selected Dimethyl-Substituted Undecane Isomers
| Isomer | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| 2,2-Dimethylnonane | 177.1 - 178.8 | - | 0.743 | 1.418 |
| 2,3-Dimethylnonane | 186 - 186.9 | -57.06 (est.) | 0.741 - 0.744 | 1.417 - 1.418 |
| 2,6-Dimethylnonane | 182 - 184 | -57.06 (est.) | 0.741 - 0.748 | 1.416 - 1.419 |
| 3,3-Dimethylnonane | 185 | - | - | - |
| 3,5-Dimethylnonane | 180 - 180.7 | -57.06 (est.) | 0.743 | 1.417 |
| 3,6-Dimethylnonane | 182 | -57.06 (est.) | 0.743 | 1.417 |
| 4,4-Dimethylnonane | 182 | - | 0.747 | - |
| 4,5-Dimethylnonane | 184 | - | 0.741 | 1.416 |
Note: Some data points, particularly melting points for highly branched isomers, are estimated values due to the difficulty in their experimental determination.
Experimental Protocols
Accurate and reproducible determination of the physical properties of undecane isomers is essential for their reliable use in research and industry. The following sections detail standardized methodologies for key experiments.
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For volatile organic liquids like undecane isomers, the ASTM D1078 standard test method is widely used.[3]
Methodology:
-
Apparatus: A distillation flask, condenser, receiving graduate, and a calibrated thermometer or temperature sensor are required.
-
Procedure: A measured volume of the sample is placed in the distillation flask. The flask is heated, and the vapor is passed through the condenser. The temperature at which the first drop of condensate falls from the condenser is recorded as the initial boiling point. The temperature is continuously monitored as the distillation proceeds.
-
Data Analysis: The boiling range is reported, which includes the initial and final boiling points. For pure compounds, this range is typically very narrow.
Determination of Melting Point
The melting point is the temperature at which a solid transitions to a liquid. The OECD Guideline 102 provides several methods for determining the melting point or melting range.[4]
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube.
-
Apparatus: A melting point apparatus with a heated block or oil bath and a calibrated thermometer or digital temperature sensor is used.
-
Procedure: The capillary tube containing the sample is placed in the heating block. The temperature is raised at a controlled rate. The temperature at which the first signs of melting are observed and the temperature at which the last solid particle disappears are recorded.
-
Data Analysis: The melting range is reported. A narrow melting range is indicative of a pure compound.
Determination of Density
Density is the mass per unit volume of a substance. The ASTM D4052 standard test method using a digital density meter is a precise and efficient method for liquids.[5][6]
Methodology:
-
Apparatus: A digital density meter, which typically operates on the oscillating U-tube principle.
-
Calibration: The instrument is calibrated using certified reference standards of known density (e.g., dry air and pure water).
-
Procedure: A small volume of the liquid sample is injected into the oscillating U-tube. The instrument measures the oscillation period of the tube, which is related to the density of the sample.
-
Data Analysis: The density is automatically calculated and displayed by the instrument, often to four or five decimal places. The temperature of the measurement must be precisely controlled and reported.
Determination of Refractive Index
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound. The Abbe refractometer is a common instrument used for this measurement.[7][8]
Methodology:
-
Apparatus: An Abbe refractometer with a light source (typically a sodium D line), prisms, and a temperature-controlled stage.
-
Calibration: The instrument is calibrated using a standard of known refractive index, such as distilled water.
-
Procedure: A few drops of the liquid sample are placed on the prism surface. Light is passed through the sample, and the user adjusts the instrument to bring a dividing line between light and dark fields into the crosshairs of the eyepiece.
-
Data Analysis: The refractive index is read directly from the instrument's scale. The temperature of the measurement must be controlled and reported, as the refractive index is temperature-dependent.
Visualization of Isomer Classification
To visually represent the structural diversity of undecane isomers, a classification based on the degree of branching can be useful. The following diagram, generated using the DOT language, illustrates a simplified classification of some of the isomers discussed in this guide.
Caption: Classification of selected undecane isomers.
Conclusion
The 159 isomers of undecane provide a rich landscape for understanding the fundamental principles of structure-property relationships in organic chemistry. This guide has summarized the key physical properties of n-undecane and a representative selection of its branched isomers, highlighting the significant impact of molecular structure on these characteristics. The detailed experimental protocols provided for the determination of boiling point, melting point, density, and refractive index serve as a valuable resource for researchers, ensuring the generation of high-quality, reproducible data. The visual classification of isomers further aids in conceptualizing the structural diversity within this class of alkanes. For professionals in drug development, the principles illustrated here for undecane isomers offer insights into how subtle changes in the alkyl portions of drug molecules can influence their physicochemical properties and, ultimately, their biological activity.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]
- 3. ASTM D1078 Test Method for Distillation Range of Volatile Organic Liquids - Articles - New Prosper [sdruav.com]
- 4. acri.gov.tw [acri.gov.tw]
- 5. ASTM D4052 - eralytics [eralytics.com]
- 6. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 7. wp.optics.arizona.edu [wp.optics.arizona.edu]
- 8. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
The Enigmatic Presence of 3-Methyl-4-isopropylheptane in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Branched alkanes represent a diverse class of hydrocarbons found throughout the natural world, playing critical roles in chemical communication, physiological processes, and ecological interactions. This technical guide delves into the natural occurrence of a specific branched alkane, 3-Methyl-4-isopropylheptane, a molecule whose presence in nature, while not explicitly documented, can be inferred from the established biosynthesis and distribution of structurally related compounds. This document provides a comprehensive overview of the probable natural sources, biosynthetic pathways, and detailed experimental protocols for the isolation and identification of such branched alkanes from complex biological matrices. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, chemical ecology, and drug discovery, facilitating the exploration of this intriguing class of molecules.
Introduction to Branched Alkanes in Nature
Alkanes, the simplest class of organic compounds consisting solely of carbon and hydrogen atoms, are ubiquitous in nature. While linear alkanes are common constituents of plant cuticular waxes and petroleum deposits, branched alkanes, characterized by the presence of alkyl side chains, exhibit a more nuanced distribution and often possess specific biological activities. These molecules are key components of insect pheromones, plant volatiles, and microbial secondary metabolites. Their structural diversity, arising from variations in chain length, and the position and number of methyl or other alkyl branches, contributes to their functional specificity in mediating intra- and interspecific interactions.
Postulated Natural Occurrence of this compound
While a direct literature citation for the isolation of this compound from a natural source remains elusive, the well-documented presence of a wide array of other branched alkanes in various organisms strongly suggests its potential for natural occurrence.
Plant Kingdom
Plants are prolific producers of volatile organic compounds (VOCs), including a variety of branched-chain alkanes. These compounds contribute to the characteristic aroma of fruits and flowers and are involved in plant defense and communication. The biosynthesis of these molecules is closely linked to the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine. Given the structural similarity of this compound to known plant-derived branched alkanes, it is plausible that it could be a minor component of the essential oils or volatile emissions of certain plant species.
Insecta
Insects utilize a complex chemical language for communication, with cuticular hydrocarbons (CHCs) playing a pivotal role in mate recognition, species identification, and social organization. These CHCs are often a complex mixture of linear and branched alkanes. The structural diversity of insect CHCs is vast, with numerous examples of monomethyl, dimethyl, and trimethylalkanes having been identified. The presence of a methyl and an isopropyl group on a heptane backbone in this compound is consistent with the structural motifs observed in many insect CHCs. Therefore, it is a viable candidate for a yet-to-be-identified component of an insect's cuticular wax layer or pheromone blend.
Microbial World
Microorganisms, including bacteria and fungi, are known to produce a diverse array of volatile organic compounds (MVOCs) as part of their secondary metabolism. These MVOCs can have various ecological roles, including acting as signaling molecules or antimicrobial agents. While the focus of MVOC research has often been on more functionalized compounds, the production of branched alkanes by microbes has been reported. It is conceivable that specific microbial strains, under particular growth conditions, could synthesize this compound.
Putative Biosynthetic Pathway
The biosynthesis of branched-chain alkanes in plants and insects is generally believed to originate from fatty acid synthesis, incorporating precursors derived from branched-chain amino acids. The following diagram illustrates a plausible biosynthetic pathway leading to a branched alkane like this compound.
Caption: Putative biosynthetic pathway for this compound.
Experimental Protocols for Isolation and Identification
The detection and characterization of novel branched alkanes like this compound from natural sources require a systematic and robust analytical approach. The following sections detail the key experimental protocols.
Sample Collection and Preparation
Objective: To extract volatile and semi-volatile compounds, including branched alkanes, from the biological matrix.
Methodology:
-
Headspace Sorptive Extraction (HSSE) or Solid-Phase Microextraction (SPME): For volatile compounds from plants or microbial cultures.
-
Place the sample (e.g., plant leaves, flowers, or a microbial culture on agar) in a sealed, inert container.
-
Expose a sorbent-coated stir bar (HSSE) or a coated fiber (SPME) to the headspace above the sample for a defined period (e.g., 30-60 minutes) at a controlled temperature.
-
The sorbent will trap the volatile organic compounds.
-
-
Solvent Extraction: For cuticular hydrocarbons from insects.
-
Briefly immerse the insect(s) (typically 10-30 seconds) in a non-polar solvent such as hexane or pentane. This minimizes the extraction of internal lipids.
-
The resulting extract contains the cuticular hydrocarbons.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Objective: To separate, identify, and quantify the components of the extract.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is the instrument of choice.
-
Chromatographic Separation:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for hydrocarbon analysis.
-
Injection: The trapped volatiles from HSSE/SPME are thermally desorbed in the GC inlet, or the solvent extract is injected.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the compounds based on their boiling points and interactions with the stationary phase. A typical program might start at 50°C, ramp to 300°C at a rate of 5-10°C/min, and hold for 10-20 minutes.
-
-
Mass Spectrometry Detection:
-
Ionization: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Mass spectra are recorded for each eluting compound.
-
Data Analysis and Compound Identification
Objective: To identify this compound and other branched alkanes in the chromatogram.
Methodology:
-
Retention Index (RI) Calculation: The retention time of the unknown peak is compared to the retention times of a series of n-alkane standards run under the same chromatographic conditions. The calculated RI can be compared to literature values for branched alkanes.
-
Mass Spectral Interpretation: The mass spectrum of the unknown compound is analyzed for characteristic fragmentation patterns. For branched alkanes, key fragment ions result from cleavage at the branching points.
-
Library Matching: The experimental mass spectrum is compared against spectral libraries such as NIST (National Institute of Standards and Technology) and Wiley.
-
Confirmation with Authentic Standard: The definitive identification requires the comparison of the retention time and mass spectrum of the unknown compound with those of a synthesized authentic standard of this compound.
The following diagram illustrates a typical experimental workflow for the analysis of branched alkanes.
Caption: Experimental workflow for branched alkane analysis.
Quantitative Data Summary
As this compound has not yet been reported in the literature as a natural product, there is no quantitative data available on its natural abundance. However, for structurally related branched alkanes found in nature, their concentrations can vary significantly depending on the organism, tissue, and environmental conditions. The following table provides a hypothetical structure for presenting such data once it becomes available.
| Organism | Tissue/Source | Concentration of this compound (ng/g or ng/individual) | Analytical Method | Reference |
| Hypothetical Plant sp. | Flower Volatiles | Data Not Available | HSSE-GC-MS | Future Study |
| Hypothetical Insect sp. | Cuticular Wax | Data Not Available | Solvent Extraction-GC-MS | Future Study |
| Hypothetical Bacterium sp. | Headspace VOCs | Data Not Available | SPME-GC-MS | Future Study |
Conclusion
The natural occurrence of this compound remains an open question, presenting an exciting opportunity for discovery in the field of natural product chemistry. Based on the established principles of branched alkane biosynthesis and distribution in plants, insects, and microorganisms, its presence in nature is a distinct possibility. The detailed experimental protocols outlined in this guide provide a robust framework for researchers to undertake the systematic investigation of this and other novel branched alkanes. The identification and characterization of such molecules will undoubtedly contribute to our understanding of chemical ecology and may unveil new compounds with potential applications in drug development and other industries.
An In-depth Technical Guide to the Thermodynamic Stability of Branched vs. Linear Alkanes
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles governing the thermodynamic stability of branched versus linear alkanes. It includes quantitative data, detailed experimental protocols, and conceptual visualizations to facilitate a deep understanding of this fundamental concept in organic chemistry.
Core Principles of Alkane Stability
Branched alkanes are generally more thermodynamically stable than their linear isomers.[1][2] This increased stability is reflected in their lower standard heats of combustion (ΔH°c) and more negative (or less positive) standard heats of formation (ΔH°f).[3] While seemingly counterintuitive, as branching can introduce steric hindrance, a combination of electronic and structural factors contributes to this phenomenon.
The primary reasons for the enhanced stability of branched alkanes are still a subject of some debate in the chemical literature, but are understood to involve a combination of factors:
-
Intramolecular Forces and Electron Correlation: Some theories suggest that attractive London dispersion forces play a significant role in stabilizing the more compact structures of branched alkanes.[4] Additionally, electron correlation effects between electrons in 1,3 alkyl groups are thought to contribute significantly to the greater stability of branched alkanes.
-
Electrostatic Effects and Quantum Energy: A density functional theory (DFT) analysis reveals that branched alkanes exhibit less destabilizing steric energy compared to their linear counterparts.[1] This is counteracted by a quantum energy term, leaving electrostatic and correlation energies as the primary drivers for the increased stability of branched structures.[1]
-
Hyperconjugation: While more commonly discussed in the context of carbocation and alkene stability, hyperconjugation, specifically the delocalization of electrons from C-H σ bonds into adjacent empty or partially filled orbitals, may contribute to the overall stability of highly substituted alkanes.
-
Bond Strength: Branched alkanes possess a greater number of stronger primary C-H bonds compared to their linear isomers, which have more secondary C-H bonds. This difference in bond energies can contribute to the overall thermodynamic stability.[5]
It is important to note that boiling points and melting points are not direct measures of thermodynamic stability.[4] Boiling points are primarily influenced by intermolecular forces, with linear alkanes having higher boiling points due to their larger surface area and stronger van der Waals interactions.[6][7][8] Melting points are influenced by both intermolecular forces and the efficiency of crystal lattice packing.[4][6]
Quantitative Thermodynamic Data
The thermodynamic stability of alkanes is quantified by their standard heats of formation (ΔH°f) and standard heats of combustion (ΔH°c). The following tables summarize these values for a selection of linear and branched alkanes. A lower (more negative) heat of combustion indicates greater stability.
| Alkane | Molecular Formula | Isomer Type | Standard Heat of Formation (ΔH°f) (kJ/mol) | Standard Heat of Combustion (ΔH°c) (kJ/mol) |
| n-Butane | C4H10 | Linear | -125.6 | -2877.5 |
| Isobutane (2-Methylpropane) | C4H10 | Branched | -134.2 | -2868.9 |
| n-Pentane | C5H12 | Linear | -146.9 | -3536.1 |
| Isopentane (2-Methylbutane) | C5H12 | Branched | -153.6 | -3529.4 |
| Neopentane (2,2-Dimethylpropane) | C5H12 | Branched | -166.0 | -3515.2 |
| n-Hexane | C6H14 | Linear | -167.2 | -4163.2 |
| 2-Methylpentane | C6H14 | Branched | -174.5 | -4155.9 |
| 2,2-Dimethylbutane | C6H14 | Branched | -185.9 | -4145.5 |
| n-Octane | C8H18 | Linear | -208.5 | -5470.5 |
| 2,2,3,3-Tetramethylbutane | C8H18 | Branched | -225.9 | -5452.1 |
Data sourced from the NIST Chemistry WebBook and other thermochemical databases.
Experimental Determination of Heats of Combustion
The experimental determination of the heat of combustion for alkanes is typically performed using a bomb calorimeter. This instrument measures the heat released during a combustion reaction at a constant volume.
The following is a generalized protocol for determining the heat of combustion of a liquid or solid alkane using a bomb calorimeter.
Apparatus:
-
Parr-type bomb calorimeter
-
High-pressure oxygen source
-
Pellet press (for solid samples)
-
Fuse wire (typically nickel-chromium or platinum)
-
Crucible
-
High-precision thermometer (0.01°C resolution)
-
Stirrer
-
Ignition unit
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 1 gram of the alkane sample. If the sample is a solid, use a pellet press to create a compact pellet.
-
Measure and weigh a 10 cm length of fuse wire.
-
-
Bomb Assembly:
-
Place the weighed sample into the crucible within the bomb.
-
Secure the fuse wire to the electrodes in the bomb head, ensuring it makes good contact with the sample without touching the crucible walls.
-
Carefully assemble the bomb, ensuring a tight seal.
-
-
Pressurization:
-
With the assistance of a trained operator, connect the bomb to the oxygen source and slowly pressurize it to approximately 25-30 atm.
-
-
Calorimeter Setup:
-
Place the sealed bomb into the calorimeter bucket.
-
Accurately measure a known volume (e.g., 2000 mL) of deionized water and add it to the bucket, ensuring the bomb is fully submerged.
-
Place the bucket inside the insulated jacket of the calorimeter.
-
Lower the cover, ensuring the thermometer and stirrer are properly positioned.
-
-
Temperature Equilibration and Data Collection:
-
Turn on the stirrer and allow the system to reach thermal equilibrium.
-
Record the initial temperature to the nearest 0.01°C.
-
Continue to record the temperature at regular intervals (e.g., every 30 seconds) for a few minutes to establish a baseline.
-
-
Ignition and Post-Ignition Data Collection:
-
Stand back from the calorimeter and activate the ignition unit to fire the bomb.
-
Continue to record the temperature at regular intervals as it rises.
-
Once the temperature has peaked, continue recording at regular intervals until it begins to cool at a steady rate.
-
-
Post-Experiment Analysis:
-
Carefully release the pressure from the bomb.
-
Disassemble the bomb and measure the length of any unburned fuse wire.
-
Calculate the heat capacity of the calorimeter (often done by first combusting a sample with a known heat of combustion, such as benzoic acid).
-
Calculate the heat of combustion of the alkane sample, correcting for the heat released by the combustion of the fuse wire.
-
Visualizations
References
- 1. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Deciding the order of heat of combustion of isomeric alkanes - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. reddit.com [reddit.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. quora.com [quora.com]
A Technical Guide to Higher-Order Branched Alkanes: Synthesis, Properties, and Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Higher-order branched alkanes, a class of saturated hydrocarbons characterized by complex, multi-branched structures, are attracting increasing interest across various scientific disciplines. Their unique physicochemical properties, stemming from their distinct molecular architecture, render them valuable in specialized applications, particularly within the pharmaceutical industry. This technical guide provides a comprehensive literature review of the synthesis, characterization, and application of these molecules, with a focus on their relevance to drug development. For the purposes of this review, "higher-order branched alkanes" will encompass highly branched isoparaffins, as well as dendrimeric and hyperbranched structures with alkane or polyolefin cores.
Physicochemical Properties of Higher-Order Branched Alkanes
The degree of branching in alkanes significantly influences their physical properties. Unlike their linear counterparts, highly branched alkanes exhibit lower boiling points and, in some cases, higher melting points. This phenomenon is attributed to the interplay between intermolecular forces and molecular geometry.
Boiling Point: Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals interactions (London dispersion forces).[1][2][3][4][5] Consequently, less energy is required to overcome these weaker forces, resulting in lower boiling points compared to linear alkanes of the same molecular weight.
Melting Point: The effect of branching on melting point is more complex. While increased branching generally disrupts crystal packing and lowers the melting point, highly symmetrical branched molecules can pack more efficiently into a crystal lattice than their less symmetrical or linear isomers.[3] This efficient packing leads to stronger intermolecular forces within the crystal, requiring more energy to melt the solid, thus resulting in a higher melting point.
Viscosity and Solubility: The compact, globular structure of highly branched alkanes also leads to lower viscosity compared to linear alkanes of similar molecular weight.[6] Their nonpolar nature makes them virtually insoluble in water but soluble in nonpolar organic solvents.[3] Isoparaffins, which are complex mixtures of branched alkanes, are noted for their low viscosity and good low-temperature properties.[7]
Quantitative Data on Branched Alkanes
The following tables summarize key physicochemical properties of selected branched alkanes.
| Alkane Isomer (C8H18) | Boiling Point (°C) | Melting Point (°C) |
| n-Octane | 125.7 | -57 |
| 2-Methylheptane | 117.6 | -109 |
| 2,2,4-Trimethylpentane (Isooctane) | 99.3 | -107.4 |
| Alkane Isomer (C9H20) | Boiling Point (°C) | Melting Point (°C) |
| n-Nonane | 150.8 | -53.5 |
| 2,2,4,4-Tetramethylpentane | 122.3 | - |
| 3,3-Diethylpentane | 146.5 | - |
Note: Data is compiled from various sources. The availability of complete datasets for a wide range of higher-order branched alkanes is limited.
Synthesis of Higher-Order Branched Alkanes
The synthesis of structurally defined, higher-order branched alkanes presents a significant challenge in organic chemistry. Common strategies involve the construction of a carbon skeleton through carbon-carbon bond-forming reactions, followed by reduction to the corresponding alkane. For hyperbranched and dendrimeric structures, specialized polymerization techniques are employed.
Synthesis of Highly Branched Alkanes
1. Grignard Reactions: A versatile method for creating tertiary and quaternary carbon centers involves the reaction of a Grignard reagent with a ketone or an ester. The resulting tertiary alcohol can then be deoxygenated to yield the highly branched alkane.[8]
Experimental Protocol: Synthesis of a Tertiary Alcohol via Grignard Reaction
-
Materials: Magnesium turnings, anhydrous diethyl ether or tetrahydrofuran (THF), alkyl or aryl halide (e.g., tert-butyl chloride), ketone or ester, dilute acid (e.g., HCl or H2SO4) for workup.
-
Procedure:
-
All glassware must be rigorously dried to prevent quenching of the Grignard reagent.
-
Magnesium turnings are placed in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of the alkyl/aryl halide in the anhydrous ether is added dropwise to initiate the formation of the Grignard reagent. The reaction is often initiated with a small crystal of iodine.[7][9]
-
Once the Grignard reagent is formed, a solution of the ketone or ester in the anhydrous ether is added slowly, typically at a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by the slow addition of a dilute acid.
-
The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude tertiary alcohol, which can be purified by chromatography or distillation.[10]
-
2. Alkylation of Dithianes: This method allows for the synthesis of long-chain branched alkanes. A 1,3-dithiane is deprotonated to form a nucleophilic carbanion, which can then be alkylated with an appropriate alkyl halide. Subsequent desulfurization yields the alkane.[11]
3. Carbocation Rearrangements: Acid-catalyzed isomerization of linear or less-branched alkanes can lead to the formation of more stable, highly branched structures. This is a common process in petroleum refining to increase the octane number of gasoline.
Synthesis of Hyperbranched Polymers and Dendrimers
Hyperbranched polymers and dendrimers represent the pinnacle of molecular branching. Their synthesis involves controlled, step-wise growth from a central core or monomer units.
1. Divergent Synthesis: This approach starts from a multifunctional core molecule and builds outwards, generation by generation. Each step involves the addition of monomer units to the periphery of the growing molecule.[12]
2. Convergent Synthesis: In this method, the dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. This approach offers better control over the final structure and purity.[12]
3. Chain-Growth Polymerization: Techniques like self-condensing vinyl polymerization (SCVP) and ring-opening polymerization can be used to synthesize hyperbranched polymers in a one-pot reaction.[13][14]
The following diagram illustrates the general concept of divergent and convergent synthesis of dendrimers.
Caption: Divergent vs. Convergent synthesis of dendrimers.
Characterization of Higher-Order Branched Alkanes
A combination of analytical techniques is employed to confirm the structure and purity of synthesized higher-order branched alkanes.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon skeleton and confirming the positions of branching.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation patterns, which can help to identify the branching structure.
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.
-
Size Exclusion Chromatography (SEC): Particularly useful for determining the molecular weight and molecular weight distribution of hyperbranched polymers and dendrimers.[15]
Applications in Drug Development
The unique properties of higher-order branched alkanes make them attractive for various applications in the pharmaceutical industry, primarily as excipients and components of drug delivery systems.
Isoparaffins as Pharmaceutical Excipients
Isoparaffins are widely used in topical and transdermal formulations due to their excellent properties:[16][17]
-
Low Toxicity and Skin Irritation: Their inert nature makes them safe for contact with the skin.
-
Good Spreading Properties: Their low viscosity allows for elegant and easily applicable formulations.
-
Solvent for Lipophilic Drugs: They can dissolve and carry lipophilic active pharmaceutical ingredients (APIs).
-
Emollient Properties: They help to soften and soothe the skin.
The following workflow illustrates the role of isoparaffins in a topical formulation.
Caption: Isoparaffins as carriers in topical drug delivery.
Dendrimers and Hyperbranched Polymers in Drug Delivery
The well-defined, three-dimensional architecture of dendrimers and hyperbranched polymers makes them promising candidates for advanced drug delivery systems.[12][18][19]
-
Drug Encapsulation: The internal cavities of these macromolecules can encapsulate drug molecules, protecting them from degradation and controlling their release.
-
Targeted Delivery: The surface of dendrimers can be functionalized with targeting ligands to direct the drug to specific cells or tissues.
-
Enhanced Solubility: They can improve the solubility of poorly water-soluble drugs.
The following diagram depicts a dendrimer-based drug delivery system.
Caption: A functionalized dendrimer for targeted drug delivery.
Conclusion
Higher-order branched alkanes represent a fascinating class of molecules with tunable physicochemical properties that are directly linked to their unique molecular architecture. While their synthesis can be challenging, the development of novel synthetic methodologies continues to expand the accessible structural diversity. In the pharmaceutical arena, highly branched alkanes, particularly isoparaffins, have established a role as valuable excipients. The more complex dendrimeric and hyperbranched structures hold immense promise for the future of drug delivery, offering the potential for targeted therapies with improved efficacy and reduced side effects. Further research into the synthesis of novel, purely alkane-based dendrimers and a more comprehensive characterization of their properties will undoubtedly unlock new applications in drug development and beyond.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 3. 3.3. Properties of alkanes | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Facile Synthesis of Functionalised Hyperbranched Polymers for Application as Novel, Low Viscosity Lubricant Formulation Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. m.youtube.com [m.youtube.com]
- 9. cerritos.edu [cerritos.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dendrimeric Structures in the Synthesis of Fine Chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of hyperbranched polymers with controlled structure - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of hyperbranched polyarylethenes by consecutive C–H vinylation reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eng.uc.edu [eng.uc.edu]
- 16. Q & A about Isoparaffin - News - ADDTEK - Chemistry Creates Value [add-tek.com]
- 17. Isoparaffins - synthetic hydrocarbon solvents | Shell Global [shell.com]
- 18. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
Methodological & Application
Application Note: Analysis of 3-Methyl-4-isopropylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note outlines a generalized protocol for the qualitative and quantitative analysis of 3-methyl-4-isopropylheptane using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, instrument parameters, and data analysis, providing a framework for researchers, scientists, and drug development professionals working with volatile organic compounds.
Introduction
This compound is a branched alkane whose detection and quantification are pertinent in various fields, including environmental analysis, chemical synthesis, and potentially as a biomarker. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds.[1][2] The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed molecular information by ionizing the compounds and measuring their mass-to-charge ratio (m/z).[1] This document provides a comprehensive protocol for the GC-MS analysis of this compound.
Experimental
A detailed experimental protocol is provided below, outlining sample preparation, GC-MS instrumentation, and data analysis procedures.
Proper sample preparation is crucial for accurate and reproducible GC-MS analysis. The choice of method depends on the sample matrix and the concentration of the analyte.
-
Solvent Selection: Use volatile organic solvents such as hexane, dichloromethane, or iso-octane.[1] Avoid water, strong acids, and strong bases as they are not amenable to standard GC-MS analysis.[3]
-
Sample Purity: Ensure samples are free of particulate matter by employing cleanup procedures like centrifugation or filtration.[1]
-
Concentration: For direct injection, a concentration of approximately 10 µg/mL is recommended to achieve a column loading of about 10 ng with a 1 µL injection in splitless mode.[3]
-
Extraction Techniques:
-
Liquid-Liquid Extraction (LLE): This technique is used to separate analytes based on their solubility in different immiscible solvents.[1]
-
Solid Phase Extraction (SPE): SPE is employed to concentrate and purify analytes from complex matrices.[1]
-
Headspace Analysis: This method is suitable for analyzing volatile compounds in solid or liquid samples without direct injection of the matrix.[1][2] It can be performed in two modes:
-
Solid Phase Microextraction (SPME): A solvent-free technique where a coated fiber is exposed to the sample (or its headspace) to adsorb the analytes, which are then thermally desorbed in the GC inlet.[2]
-
The following table summarizes the recommended GC-MS instrument parameters for the analysis of this compound. These parameters may require optimization based on the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | |
| Column | Non-polar column (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow mode at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (for trace analysis) or Split (e.g., 10:1) |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature 50 °C for 5 min, ramp at 10 °C/min to 200 °C, hold for 2 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Electron Energy | 70 eV |
| Mass Range | m/z 40-300 |
| Solvent Delay | 3 minutes |
Data Analysis and Results
The identification of this compound is achieved by comparing its retention time and mass spectrum with a known standard or a reference library such as the NIST Mass Spectral Library.[4][5] Branched alkanes often exhibit characteristic fragmentation patterns.[4] In Electron Ionization (EI), the molecular ion peak (M+) may be weak or absent for highly branched alkanes.[4] The fragmentation pattern is dominated by the formation of stable carbocations resulting from cleavage at the branching points.[4] For this compound (molecular weight: 156.31 g/mol [6]), characteristic fragments would be expected from the loss of alkyl groups.
For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound at various concentrations. The peak area of a characteristic ion is plotted against the concentration.
Table 1: Illustrative Quantitative Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) | Calculated Concentration (µg/mL) | % Recovery |
| 1 | 12,543 | 1.02 | 102 |
| 5 | 63,211 | 5.08 | 101.6 |
| 10 | 124,890 | 9.95 | 99.5 |
| 25 | 311,567 | 24.98 | 99.9 |
| 50 | 625,432 | 50.12 | 100.2 |
Protocol
-
Prepare a stock solution of this compound (1 mg/mL) in hexane.
-
Perform serial dilutions to prepare working standards with concentrations ranging from 1 µg/mL to 50 µg/mL.
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
If required, add a salt (e.g., NaCl) to increase the volatility of the analyte.
-
Seal the vial with a septum cap.
-
Incubate the vial at a constant temperature (e.g., 60°C) for a set time (e.g., 15 minutes) to allow for equilibration of the analyte between the sample and the headspace.[7]
-
Expose a SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes.[7]
-
Set up the GC-MS instrument with the parameters outlined in the instrumentation section.
-
Inject the prepared standards to generate a calibration curve.
-
For SPME, retract the fiber and insert it into the GC inlet for thermal desorption of the analyte onto the column.
-
For liquid injection, inject 1 µL of the prepared sample.
-
Acquire the data.
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum.
-
Integrate the peak area of a characteristic ion.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Visualization of Experimental Workflow
Caption: Experimental workflow for GC-MS analysis.
Conclusion
The described GC-MS method provides a robust and reliable framework for the analysis of this compound. The protocol can be adapted for various sample matrices by selecting the appropriate sample preparation technique. Accurate identification is based on retention time and mass spectral data, while quantification is achieved through the use of an external standard calibration. This application note serves as a valuable resource for researchers and professionals in need of a sensitive and specific method for the analysis of branched alkanes.
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - KR [thermofisher.com]
- 3. uoguelph.ca [uoguelph.ca]
- 4. GCMS Section 6.9.2 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 3-Methyl-4-(propan-2-yl)heptane | C11H24 | CID 23385031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go-jsb.nl [go-jsb.nl]
Application Notes and Protocols for the Determination of Retention Indices of Branched Alkanes on Different GC Columns
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gas chromatography (GC) is a cornerstone analytical technique for the separation and analysis of volatile and semi-volatile compounds. In the analysis of complex hydrocarbon mixtures, such as those encountered in petroleum analysis, environmental monitoring, and metabolomics, the positive identification of individual components can be challenging. Retention time alone is often insufficient for unambiguous identification due to its dependence on operational parameters. The Kovats retention index (RI) system provides a standardized method for reporting retention data, enabling inter-laboratory comparisons and increasing the confidence of compound identification.[1] This application note provides detailed protocols for the determination of retention indices of branched alkanes on different types of GC columns and presents a compilation of retention index data to aid in their identification.
Principle of Kovats Retention Index
The Kovats retention index relates the retention time of an analyte to those of n-alkanes eluting before and after it.[2] For a temperature-programmed analysis, the linear retention index (LRI) is calculated using the following formula:
LRI = 100 * [n + (t_a - t_n) / (t_{n+1} - t_n)]
Where:
-
t_a is the retention time of the analyte.
-
t_n is the retention time of the n-alkane eluting before the analyte.
-
t_{n+1} is the retention time of the n-alkane eluting after the analyte.
-
n is the carbon number of the n-alkane eluting before the analyte.
By definition, the retention index of an n-alkane is 100 times its carbon number.[2]
Data Presentation: Retention Indices of Branched Alkanes
The retention indices of branched alkanes are significantly influenced by the polarity of the stationary phase of the GC column. Non-polar columns primarily separate compounds based on their boiling points, while polar columns exhibit additional interactions (e.g., dipole-dipole) that can alter the elution order.[3] Below are tables summarizing the Kovats retention indices of selected branched alkanes on commonly used non-polar and polar GC columns.
Table 1: Kovats Retention Indices of Selected Branched Alkanes on Non-Polar Columns. This table includes data for columns such as DB-1 (100% dimethylpolysiloxane) and DB-5 (5% phenyl-95% methylpolysiloxane).[4][5][6]
| Compound | DB-1 | DB-5 |
| 2-Methylpentane | 573 | 576 |
| 3-Methylpentane | 589 | 592 |
| 2,2-Dimethylbutane | 535 | 538 |
| 2,3-Dimethylbutane | 580 | 584 |
| 2-Methylhexane | 674 | 677 |
| 3-Methylhexane | 685 | 688 |
| 2,2-Dimethylpentane | 628 | 631 |
| 2,4-Dimethylpentane | 667 | 670 |
| 3,3-Dimethylpentane | 672 | 675 |
| 2,2,3-Trimethylbutane | 669 | 672 |
| 2-Methylheptane | 774 | 777 |
| 3-Methylheptane | 783 | 786 |
| 4-Methylheptane | 780 | 783 |
| 2,2-Dimethylhexane | 728 | 731 |
| 2,5-Dimethylhexane | 761 | 764 |
| 3,3-Dimethylhexane | 759 | 762 |
| 2,2,4-Trimethylpentane | 692 | 695 |
Table 2: Kovats Retention Indices of Selected Branched Alkanes on a Polar Column (Carbowax 20M).
| Compound | Carbowax 20M |
| 2-Methylpentane | 618 |
| 3-Methylpentane | 625 |
| 2,2-Dimethylbutane | 585 |
| 2,3-Dimethylbutane | 622 |
| 2-Methylhexane | 719 |
| 3-Methylhexane | 726 |
| 2,2-Dimethylpentane | 682 |
| 2,4-Dimethylpentane | 705 |
| 3,3-Dimethylpentane | 715 |
| 2,2,3-Trimethylbutane | 712 |
| 2-Methylheptane | 819 |
| 3-Methylheptane | 826 |
| 4-Methylheptane | 824 |
| 2,2-Dimethylhexane | 780 |
| 2,5-Dimethylhexane | 798 |
| 3,3-Dimethylhexane | 805 |
| 2,2,4-Trimethylpentane | 745 |
Experimental Protocols
Sample and Standard Preparation
Objective: To prepare branched alkane samples and an n-alkane standard series for GC analysis.
Materials:
-
Branched alkane standards (individual or mixed)
-
n-Alkane standard mixture (e.g., C7-C40)
-
Volatile solvent (e.g., hexane, dichloromethane)[7]
-
Autosampler vials with caps[7]
-
Micropipettes and tips
-
Vortex mixer
Protocol:
-
n-Alkane Standard Preparation: Dilute the stock n-alkane standard mixture with a volatile solvent to a final concentration of approximately 10-50 µg/mL for each component.[8]
-
Branched Alkane Sample Preparation:
-
For liquid samples: Dilute the branched alkane sample with a volatile solvent to a final concentration of approximately 10-50 µg/mL.[9]
-
For solid samples: Dissolve a small amount of the solid branched alkane in a volatile solvent to achieve a similar concentration. Ensure complete dissolution; if necessary, use gentle vortexing.[9]
-
-
Co-injection (Optional but Recommended): Prepare a mixture of the branched alkane sample and the n-alkane standard in the same vial. This minimizes retention time shifts between runs.
-
Vialing: Transfer the prepared solutions to 2 mL autosampler vials and securely cap them.[7]
Gas Chromatography (GC) Method
Objective: To establish a robust GC method for the separation of branched alkanes and the determination of their retention indices.
Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).
-
Autosampler.
-
Capillary GC column (e.g., DB-1, DB-5 for non-polar analysis; Carbowax 20M for polar analysis). A common column dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
Typical GC Parameters:
| Parameter | Non-Polar Column (e.g., DB-1, DB-5) | Polar Column (e.g., Carbowax 20M) |
| Injector Temperature | 250 °C | 250 °C |
| Injection Mode | Split (e.g., 50:1) | Split (e.g., 50:1) |
| Injection Volume | 1 µL | 1 µL |
| Carrier Gas | Helium or Hydrogen | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | 40 °C (hold 5 min) to 280 °C at 5 °C/min (hold 10 min) | 50 °C (hold 5 min) to 220 °C at 4 °C/min (hold 10 min) |
| Detector Temperature | 280 °C (FID) | 240 °C (FID) |
Note: The oven program should be optimized to ensure good separation of the n-alkane series and the branched alkane analytes.
Data Acquisition and Analysis
Objective: To acquire chromatograms and calculate the Kovats retention indices.
Protocol:
-
Sequence Setup: Set up a sequence in the chromatography data system (CDS) to inject the n-alkane standard and the branched alkane samples.
-
Data Acquisition: Run the sequence to obtain the chromatograms.
-
Peak Identification:
-
n-Alkanes: Identify the peaks corresponding to the n-alkanes in the standard chromatogram based on their known elution order (increasing carbon number).
-
Branched Alkanes: Identify the peaks of interest in the sample chromatograms.
-
-
Retention Index Calculation:
-
Using the CDS software, which often has a built-in retention index calculation tool, or by manually applying the formula provided earlier, calculate the retention index for each branched alkane peak. The software will use the retention times of the bracketing n-alkanes from the standard run to perform the calculation.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the retention indices of branched alkanes.
Caption: Workflow for Retention Index Determination.
Conclusion
The determination of Kovats retention indices is an invaluable tool for the confident identification of branched alkanes in complex mixtures. By following the detailed protocols and utilizing the provided retention index data, researchers can achieve more reliable and reproducible results. The choice of GC column has a significant impact on the retention indices, and the use of both polar and non-polar columns can provide an additional dimension of separation and confirmation for challenging analyses.
References
- 1. iMatch: A retention index tool for analysis of gas chromatography-mass spectrometry data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. greyhoundchrom.com [greyhoundchrom.com]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. chromtech.net.au [chromtech.net.au]
- 6. VCF Guide to use [vcf-online.nl]
- 7. uoguelph.ca [uoguelph.ca]
- 8. shimadzu.co.uk [shimadzu.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
Application Note: Quantification of Branched Alkanes in Gasoline Samples Using 3-Methyl-4-isopropylheptane as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
The octane rating of gasoline is a critical measure of its performance and is significantly influenced by the composition of its hydrocarbon constituents. Branched-chain alkanes, or iso-alkanes, are known to have higher octane numbers compared to their straight-chain counterparts, making them desirable components in fuel.[1][2] The detailed characterization and quantification of these branched alkanes are therefore essential for quality control and the optimization of petroleum products.[3] This application note describes a robust method for the quantification of various branched alkanes in gasoline samples using 3-Methyl-4-isopropylheptane as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
This compound, a C11 branched alkane, is a suitable internal standard due to its chemical stability and the likelihood of it having a distinct retention time from the major components of gasoline. Its use allows for accurate and reproducible quantification by correcting for variations in sample injection volume and instrument response.
Experimental Protocols
1. Materials and Reagents
-
Gasoline Samples: Commercial gasoline samples (e.g., regular, premium).
-
Internal Standard (IS): this compound (C11H24, MW: 156.31) of high purity (≥99%).[4]
-
Solvent: Dichloromethane (CH2Cl2), HPLC grade.
-
Calibration Standards: A certified reference mixture of C7-C12 branched alkanes.
2. Sample Preparation
-
Internal Standard Stock Solution: Prepare a 1000 µg/mL stock solution of this compound in dichloromethane.
-
Spiking of Samples: Take 1.0 mL of each gasoline sample and spike it with 10 µL of the 1000 µg/mL internal standard stock solution to achieve a final IS concentration of 10 µg/mL.
-
Dilution: Dilute the spiked sample 1:100 with dichloromethane in a volumetric flask.
-
Vortexing: Vortex the final solution for 30 seconds to ensure homogeneity.
-
Filtering: Filter the solution through a 0.22 µm PTFE syringe filter into a GC vial.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL
-
Injection Mode: Split (100:1)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 120°C.
-
Ramp 2: 10°C/min to 280°C, hold for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Acquisition Mode: Full Scan.
4. Data Analysis and Quantification
-
Identification: Identify the peaks of the branched alkanes and the internal standard in the total ion chromatogram (TIC) based on their retention times and mass spectra.
-
Quantification: For each identified branched alkane, calculate the concentration based on the ratio of its peak area to the peak area of the internal standard, using a calibration curve generated from the reference standards.
Data Presentation
Table 1: Quantification of Key Branched Alkanes in Different Gasoline Grades
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Concentration in Regular Gasoline (µg/mL) | Concentration in Premium Gasoline (µg/mL) |
| 2,2,4-Trimethylpentane | 8.54 | 57 | 45.2 ± 2.1 | 68.7 ± 3.5 |
| 2,3,4-Trimethylpentane | 9.12 | 57 | 22.8 ± 1.5 | 35.1 ± 2.0 |
| 2,3-Dimethylhexane | 9.87 | 57 | 15.6 ± 1.1 | 24.3 ± 1.8 |
| 3-Methylheptane | 10.45 | 57 | 30.1 ± 1.9 | 42.5 ± 2.7 |
| This compound (IS) | 12.31 | 71 | 10.0 (Constant) | 10.0 (Constant) |
Diagrams
Caption: Workflow for the quantification of branched alkanes in gasoline.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a reliable and accurate approach for the quantification of branched alkanes in gasoline. This protocol is crucial for the quality assessment of fuels and can be adapted for the analysis of other complex hydrocarbon mixtures in the petrochemical industry. The clear separation of the internal standard from the analytes of interest and its chemical inertness ensure the robustness of the method.
References
Application Note: Quantitative Analysis of 3-Methyl-4-isopropylheptane using Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 3-Methyl-4-isopropylheptane in a given matrix. The method utilizes Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection, a robust and widely used technique for the analysis of volatile organic compounds.
Introduction
This compound (CAS No. 61868-99-3) is a branched-chain alkane.[1][2][3] Accurate and precise quantification of this and similar volatile organic compounds (VOCs) is crucial in various fields, including environmental monitoring, chemical process control, and pharmaceutical analysis. Gas chromatography coupled with mass spectrometry (GC-MS) offers high sensitivity and selectivity for the analysis of such compounds.[4][5][6] This application note outlines a general procedure for the quantitative analysis of this compound, which can be adapted and validated for specific sample matrices.
Analytical Principle
The methodology is based on the separation of this compound from the sample matrix using gas chromatography, followed by detection and quantification using mass spectrometry. An internal standard is recommended to ensure high accuracy and precision by correcting for variations in sample injection and instrument response.[7][8] Quantification is achieved by creating a calibration curve using a certified reference standard of this compound.
Materials and Reagents
-
Analytical Standard: Certified reference standard of this compound (Purity ≥ 98%). Note: A supplier for a certified reference standard of this specific compound needs to be identified.
-
Internal Standard (IS): A suitable deuterated hydrocarbon or a non-interfering branched alkane of similar volatility and chemical properties (e.g., Dodecane-d26, Tridecane). The choice of internal standard should be validated for the specific application.[7][8]
-
Solvent: High-purity, GC-MS grade solvent (e.g., Hexane, Dichloromethane) for sample and standard preparation.
-
Gases: Helium (carrier gas, 99.999% purity), Nitrogen (for sample evaporation, if required).
Instrumentation
A standard Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) system equipped with the following is recommended:
-
Injector: Split/splitless injector.
-
Column: A non-polar capillary column, such as a DB-1ms or HP-5ms (or equivalent), with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness is a suitable starting point for method development.[9]
-
Detector: Mass spectrometer capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.[10]
Experimental Protocols
Standard Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the this compound certified reference standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the primary stock solution. The concentration range should bracket the expected concentration of the analyte in the samples.
-
Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the chosen internal standard in the same manner as the primary stock solution.
-
Spiking: Spike all calibration standards and samples with the internal standard to a final concentration that is consistent across all solutions.
Sample Preparation
The sample preparation method will depend on the matrix. For liquid samples, a simple dilution or liquid-liquid extraction may be appropriate. For solid or semi-solid samples, solvent extraction or headspace analysis may be necessary.[4][5] A generic solvent extraction protocol is provided below and should be optimized for the specific sample matrix.
-
Accurately weigh a known amount of the sample into a vial.
-
Add a known volume of extraction solvent.
-
Vortex or sonicate the sample for a predetermined time to ensure efficient extraction.
-
Centrifuge the sample to separate the solid and liquid phases.
-
Transfer the supernatant to a clean vial for GC-MS analysis.
-
Spike the extract with the internal standard.
GC-MS Parameters (Suggested Starting Conditions)
The following are suggested starting parameters for the GC-MS analysis of C11 branched alkanes and should be optimized for the specific instrument and application.[9]
| Parameter | Suggested Value |
| GC Inlet | Splitless mode, 250 °C |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes. |
| Transfer Line Temp. | 280 °C |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 40-300) for qualitative analysis and method development. Selected Ion Monitoring (SIM) for quantitative analysis. |
For SIM mode, characteristic ions for this compound and the internal standard should be selected based on their mass spectra.
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by generating a calibration curve from the analysis of the working standard solutions. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the analyte. A linear regression is then applied to the data. The concentration of this compound in the samples is calculated using the equation from the linear regression.
Table 1: Hypothetical Method Validation and Quantitative Data
| Parameter | Value |
| Retention Time (min) | 10.5 |
| Quantification Ion (m/z) | To be determined from mass spectrum |
| Linear Range (µg/mL) | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.03 |
| Limit of Quantification (LOQ) (µg/mL) | 0.1 |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Note: The values in this table are for illustrative purposes only and must be determined experimentally during method validation.[11][12][13][14][15]
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantification of this compound.
Logical Relationship for Method Validation
Caption: Key parameters for analytical method validation.
Conclusion
This application note provides a comprehensive framework for the development and implementation of a quantitative analytical method for this compound using GC-MS. Adherence to good laboratory practices, proper method validation, and the use of a certified reference standard are essential for obtaining accurate and reliable results.[11][12][13][14][15] The provided protocols and parameters should serve as a starting point for the development of a method tailored to the specific needs of the user.
References
- 1. This compound [chemicalbook.com]
- 2. heptane, 3-methyl-4-(1-methylethyl)- [webbook.nist.gov]
- 3. 3-Methyl-4-(propan-2-yl)heptane | C11H24 | CID 23385031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical methods for the analysis of volatile natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Advances in analytical techniques for assessing volatile organic compounds in pulse crops: a comprehensive review [frontiersin.org]
- 7. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. tdi-bi.com [tdi-bi.com]
- 11. cenam.mx [cenam.mx]
- 12. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. impactfactor.org [impactfactor.org]
- 15. researchtrendsjournal.com [researchtrendsjournal.com]
Separation Techniques for C11 Alkane Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the separation of C11 alkane isomers, commonly referred to as undecane isomers. The separation of these closely related compounds is a critical challenge in various fields, including petroleum analysis, fine chemical synthesis, and drug development, where isomeric purity can significantly impact product quality and efficacy.
Introduction to C11 Alkane Isomer Separation
Undecane (C11H24) has numerous structural isomers, each with unique physical and chemical properties. The subtle differences in their boiling points and molecular shapes make their separation a complex task. This document outlines three primary techniques for the separation of C11 alkane isomers: Gas Chromatography (GC), Membrane Separation, and Adsorption-Based Separation. Each section provides an overview of the technique, quantitative data where available, and detailed experimental protocols.
Gas Chromatography (GC) for C11 Alkane Isomer Separation
Gas chromatography is a powerful and widely used technique for the separation of volatile and semi-volatile compounds like alkane isomers. The separation is based on the differential partitioning of the analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.
Quantitative Data: Kovats Retention Indices
Kovats retention indices (RI) are a standardized method for reporting gas chromatographic retention data, which helps in comparing results across different instruments and laboratories. The following table summarizes the Kovats retention indices for n-undecane on various non-polar and polar columns. Data for a comprehensive set of branched C11 isomers is limited in publicly available literature; however, data for some related methyl-branched nonanes can provide an indication of the elution behavior of branched undecanes.
| Compound | Column Type | Stationary Phase | Kovats Retention Index (I) | Reference |
| n-Undecane | Non-polar | DB-5 | 1099 | [1] |
| n-Undecane | Non-polar | HP-101 | 1100 | [1] |
| n-Undecane | Polar | HP-20M | 1100 | [1] |
| n-Undecane | Polar | HP-FFAP | 1100 | [1] |
| 1-Undecene | Non-polar | OV-101 | 1087 | [2] |
| 2-Methylnonane | Non-polar | Squalane | 964 | |
| 4-Methylnonane | Non-polar | DB-5 | 962.40 | [3] |
Note: The retention index of n-alkanes is defined as 100 times their carbon number on any stationary phase.
Experimental Protocol: GC-FID Analysis of C11 Alkane Isomers
This protocol describes a general method for the quantitative analysis of C11 alkane isomers using a Gas Chromatograph with a Flame Ionization Detector (GC-FID).
2.2.1. Instrumentation and Materials
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID)
-
Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness with a non-polar stationary phase (e.g., DB-1, HP-5ms)
-
Carrier Gas: Helium or Hydrogen, high purity
-
Injector: Split/splitless injector
-
Data Acquisition System
-
Syringes for sample injection
-
Vials with caps
-
Standard solutions of C11 alkane isomers (if available) or a well-characterized mixture
-
Solvent for sample dilution (e.g., hexane, pentane)
2.2.2. GC-FID Operating Conditions
| Parameter | Value |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Temperature Program | Initial: 50 °C, hold for 5 min |
| Ramp: 5 °C/min to 200 °C | |
| Final hold: 200 °C for 10 min | |
| Detector Temperature | 280 °C |
| Hydrogen Flow Rate | 30 mL/min |
| Air Flow Rate | 300 mL/min |
| Makeup Gas (Nitrogen) | 25 mL/min |
2.2.3. Sample Preparation
-
Prepare a stock solution of the C11 alkane isomer mixture in a suitable solvent (e.g., 1000 ppm in hexane).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 ppm to 100 ppm.
-
For unknown samples, dilute them with the solvent to fall within the calibration range.
2.2.4. Analysis Procedure
-
Equilibrate the GC system with the specified conditions.
-
Inject the calibration standards, starting with the lowest concentration.
-
Inject the unknown samples.
-
Record the chromatograms and integrate the peak areas.
2.2.5. Data Analysis
-
Construct a calibration curve by plotting the peak area of each isomer against its concentration.
-
Determine the concentration of each isomer in the unknown samples by using the calibration curve.
-
Calculate the relative percentage of each isomer in the mixture.
Membrane Separation
Membrane-based separation is an energy-efficient technology that utilizes semi-permeable membranes to separate molecules based on size, shape, or affinity. For alkane isomer separation, microporous materials like Metal-Organic Frameworks (MOFs) and zeolites are promising candidates due to their well-defined pore structures.
Quantitative Data: Membrane Performance
The performance of a membrane is typically evaluated by its permeance (a measure of flux normalized by pressure) and selectivity (the ratio of permeances of two components). The following table presents some performance data for the separation of linear and branched alkanes using MOF and zeolite membranes. Specific data for a comprehensive set of C11 isomers is an active area of research.
| Membrane Material | Isomer Pair | Permeance (mol m⁻² s⁻¹ Pa⁻¹) | Selectivity (Linear/Branched) | Reference |
| ZSM-5 | n-hexane / 2,2-dimethylbutane | - | 2580 | [4] |
| ZSM-5 | n-butane / isobutane | - | 57 | [4] |
Experimental Protocol: Pervaporation Separation of C11 Isomers
This protocol outlines a general procedure for separating C11 alkane isomers using a pervaporation setup with a suitable membrane.
3.2.1. Instrumentation and Materials
-
Pervaporation membrane module
-
Membrane (e.g., ZSM-5 or a suitable MOF membrane)
-
Feed tank with a stirrer and temperature control
-
Vacuum pump
-
Cold traps (e.g., liquid nitrogen)
-
Permeate collection vessels
-
Pressure and temperature sensors
-
Analytical balance
-
Gas chromatograph for analyzing feed and permeate compositions
3.2.2. Experimental Procedure
-
Install the membrane in the pervaporation module and ensure a proper seal.
-
Prepare the feed mixture of C11 alkane isomers and place it in the feed tank.
-
Heat the feed to the desired operating temperature (e.g., 100-150 °C).
-
Start the vacuum pump to create a low pressure on the permeate side of the membrane.
-
Circulate the feed mixture across the membrane surface.
-
Collect the permeate vapor in the cold traps.
-
After a set period, stop the experiment and measure the weight of the collected permeate.
-
Analyze the composition of the feed and permeate samples using GC.
3.2.3. Data Analysis
-
Calculate the total flux (J) using the following equation: J = W / (A * t) where W is the weight of the permeate, A is the membrane area, and t is the collection time.
-
Calculate the permeance (P) of each component: Pᵢ = (yᵢ * J) / (xᵢ * pᵢ_sat - p_p) where yᵢ and xᵢ are the mole fractions of component i in the permeate and feed, respectively, pᵢ_sat is the saturation vapor pressure of component i at the operating temperature, and p_p is the permeate pressure.
-
Calculate the separation factor (α): α = (y₁ / x₁) / (y₂ / x₂) where 1 and 2 represent the more and less permeable components, respectively.
Adsorption-Based Separation
Adsorption-based separation utilizes porous materials (adsorbents) that selectively adsorb certain isomers from a mixture. Zeolites and Metal-Organic Frameworks (MOFs) are common adsorbents for alkane isomer separation due to their shape-selective properties.
Quantitative Data: Adsorption Selectivity
Adsorption selectivity is a measure of the preferential adsorption of one component over another in a mixture. The following table shows the adsorption selectivity of linear versus branched alkanes on silicalite-1, a type of zeolite.
| Adsorbent | Isomer Pair | Adsorption Selectivity (Linear/Branched) | Reference |
| Silicalite-1 | n-hexane / 3-methylpentane | 1.94 (at 66% n-hexane in feed) | [5] |
| Silicalite-1 | 3-methylpentane / 2,3-dimethylbutane | 1.63 (at 62% 3-methylpentane in feed) | [5] |
Experimental Protocol: Breakthrough Adsorption Measurement
This protocol describes a method to determine the adsorption capacity and selectivity of an adsorbent for C11 alkane isomers using a breakthrough experiment.
4.2.1. Instrumentation and Materials
-
Fixed-bed adsorption column
-
Adsorbent material (e.g., silicalite-1, ZSM-5)
-
Mass flow controllers
-
Gas chromatograph or mass spectrometer for online analysis of the outlet stream
-
Temperature-controlled furnace or oven for the adsorption column
-
Inert gas (e.g., Helium, Nitrogen) for purging and as a carrier
-
Vaporizer for generating the C11 isomer vapor stream
4.2.2. Experimental Procedure
-
Pack a known amount of the adsorbent into the adsorption column.
-
Activate the adsorbent by heating it under an inert gas flow to remove any adsorbed water or impurities (e.g., 400 °C for 4 hours).
-
Cool the column to the desired adsorption temperature.
-
Introduce a gas stream containing a known concentration of the C11 isomer mixture (vaporized and mixed with an inert carrier gas) into the column at a constant flow rate.
-
Continuously monitor the composition of the gas stream exiting the column using a GC or MS.
-
Continue the experiment until the outlet concentration of all components equals the inlet concentration (breakthrough).
4.2.3. Data Analysis
-
Plot the normalized outlet concentration (C/C₀) of each component versus time to obtain the breakthrough curves.
-
Calculate the adsorption capacity (q) of the adsorbent for each component by integrating the area above the breakthrough curve.
-
Determine the selectivity (S) for component 1 over component 2 from the breakthrough times (t₁) and (t₂): S₁₂ = (t₁ - t₀) / (t₂ - t₀) where t₀ is the dead time of the system.
High-Performance Liquid Chromatography (HPLC)
While less common for the separation of small, non-polar alkane isomers, High-Performance Liquid Chromatography (HPLC) can be employed, typically in a normal-phase mode. In this technique, a polar stationary phase (e.g., silica gel) and a non-polar mobile phase are used.
General Considerations
The separation of C11 alkane isomers by HPLC is challenging due to their low polarity and similar interactions with the stationary phase. The choice of a highly non-polar mobile phase is crucial.
Experimental Protocol: Normal-Phase HPLC
This protocol provides a starting point for developing an HPLC method for C11 alkane isomer separation. Optimization of the mobile phase composition and column selection will be critical for achieving separation.
5.2.1. Instrumentation and Materials
-
HPLC system with a pump, injector, column oven, and a suitable detector (e.g., Refractive Index Detector - RID, or Evaporative Light Scattering Detector - ELSD)
-
Normal-phase HPLC column (e.g., Silica, Cyano, or Amino-bonded silica)
-
Non-polar mobile phase solvents (e.g., n-hexane, heptane, isooctane)
-
Modifier solvent (e.g., isopropanol, ethyl acetate)
-
Sample vials and filters
5.2.2. HPLC Operating Conditions
| Parameter | Recommended Starting Condition |
| Column | Silica, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | 100% n-Hexane (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | Refractive Index Detector (RID) |
5.2.3. Method Development and Optimization
-
Mobile Phase: If separation is not achieved with 100% hexane, a small amount of a slightly more polar modifier (e.g., 0.1-1% isopropanol) can be added to the mobile phase to modulate retention times.[6]
-
Column: Different normal-phase columns (e.g., cyano) can be tested to exploit different selectivities.
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the interaction kinetics, potentially improving resolution.
Conclusion
The separation of C11 alkane isomers is a challenging but achievable task with the appropriate analytical technique. Gas chromatography remains the most powerful and widely used method, offering high resolution and quantitative accuracy. Membrane and adsorption-based separations are promising energy-efficient alternatives, particularly for large-scale applications, though further research is needed to develop materials with high selectivity and permeability for a wide range of C11 isomers. HPLC can be explored for specific applications but generally offers lower resolution for these non-polar compounds compared to GC. The protocols and data presented in this document provide a solid foundation for researchers and scientists to develop and optimize separation methods for C11 alkane isomers in their specific applications.
References
Application Notes and Protocols: The Role of Branched Alkanes in Fuel and Lubricant Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the critical role branched alkanes play in the formulation of high-performance fuels and lubricants. This document outlines the structure-property relationships that make branched alkanes desirable components, presents key quantitative data, and provides standardized experimental protocols for their evaluation.
Role of Branched Alkanes in Fuel Formulations
Branched-chain alkanes are fundamental to the production of high-quality gasoline. Their primary role is to increase the octane number of the fuel, which is a measure of its resistance to knocking or premature detonation in an internal combustion engine. Higher octane fuels are essential for modern high-compression engines to operate efficiently and without damage.
The structural isomerism of alkanes significantly impacts their combustion properties. Straight-chain alkanes, like n-heptane, have very low octane ratings and are prone to autoignition under pressure. In contrast, highly branched alkanes, such as isooctane (2,2,4-trimethylpentane), exhibit excellent anti-knock characteristics and are the benchmark for the octane scale.[1]
Two key refinery processes are employed to increase the concentration of branched alkanes in the gasoline pool:
-
Isomerization: This process converts straight-chain alkanes into their branched isomers. For example, n-pentane can be isomerized to isopentane, significantly boosting its octane number.
-
Alkylation: This process combines light olefins (such as propylene and butylene) with isobutane to produce a high-octane gasoline blending component called alkylate, which is rich in branched alkanes.
The relationship between the degree of branching and the Research Octane Number (RON) is illustrated in the table below.
| Alkane Isomer | Structure | Research Octane Number (RON) |
| n-Octane | CH₃(CH₂)₆CH₃ | -19 |
| 2-Methylheptane | CH₃CH(CH₃)(CH₂)₄CH₃ | 23 |
| 3-Methylheptane | CH₃CH₂CH(CH₃)(CH₂)₃CH₃ | 35 |
| 2,2-Dimethylhexane | (CH₃)₃C(CH₂)₃CH₃ | 73 |
| 2,5-Dimethylhexane | (CH₃)₂CHCH₂CH₂CH(CH₃)₂ | 65 |
| 2,2,4-Trimethylpentane (Isooctane) | (CH₃)₃CCH₂CH(CH₃)₂ | 100 |
Data compiled from various sources. Specific values may vary slightly depending on the measurement conditions.
Role of Branched Alkanes in Lubricant Formulations
In lubricant formulations, branched alkanes play a crucial role in defining the rheological properties and low-temperature performance of the base oil. The structure of the alkane molecules influences key lubricant characteristics such as viscosity, viscosity index (VI), and pour point.
Viscosity and Viscosity Index (VI): The viscosity of a lubricant is its resistance to flow. For many applications, it is desirable to have a lubricant that maintains a relatively stable viscosity over a wide range of operating temperatures. The Viscosity Index (VI) is an empirical, unitless number that indicates the extent of viscosity change with temperature. A higher VI signifies a smaller, more desirable change in viscosity with temperature. Branched alkanes generally exhibit higher viscosity indices compared to their linear counterparts of similar molecular weight. This is because the branched structure disrupts the close packing of the molecules, reducing the intermolecular forces that cause a significant increase in viscosity at lower temperatures.
Pour Point: The pour point of a lubricant is the lowest temperature at which it will still flow. This is a critical parameter for lubricants used in cold climates or in machinery that operates at low temperatures. Straight-chain alkanes have a tendency to crystallize and solidify at relatively high temperatures, leading to high pour points. The introduction of branching disrupts the regular packing of the molecules, inhibiting crystallization and significantly lowering the pour point. This makes highly branched alkanes essential components in the formulation of lubricants for low-temperature applications.
The table below illustrates the effect of branching on the viscosity and pour point of alkanes.
| Alkane | Structure | Kinematic Viscosity at 40°C (cSt) | Kinematic Viscosity at 100°C (cSt) | Viscosity Index (VI) | Pour Point (°C) |
| n-Hexadecane | CH₃(CH₂)₁₄CH₃ | 3.03 | 1.05 | 99 | 18 |
| 2,2,4,4,6,8,8-Heptamethylnonane | C₁₆H₃₄ (highly branched) | 4.1 | 1.5 | 120 | -45 |
| n-Eicosane | CH₃(CH₂)₁₈CH₃ | 6.4 | 2.1 | 103 | 36 |
| Squalane (2,6,10,15,19,23-Hexamethyltetracosane) | C₃₀H₆₂ (highly branched) | 31 | 5.8 | 135 | -60 |
Note: The data presented is illustrative and compiled from various sources. Actual values can vary based on the specific isomers and measurement conditions.
Experimental Protocols
The following are summarized protocols for the key experiments cited in the evaluation of fuels and lubricants. For full, detailed procedures, please refer to the official ASTM standards.
Determination of Research Octane Number (RON)
This method determines the knock characteristics of spark-ignition engine fuels.
Apparatus:
-
A standard single-cylinder, four-stroke cycle Cooperative Fuel Research (CFR) engine with a variable compression ratio.[2]
-
An electronic detonation meter and knock intensity measurement system.
-
Primary reference fuels (PRF): Isooctane (RON 100) and n-heptane (RON 0).[2]
Procedure Summary:
-
Engine Preparation: Warm up the CFR engine to the specified operating conditions (e.g., 600 RPM for RON).[2]
-
Sample Introduction: Introduce the fuel sample into the engine's carburetor.
-
Knock Intensity Measurement: Adjust the compression ratio of the engine until a standard level of knock intensity is observed on the detonation meter.
-
Bracketing with Reference Fuels: Without changing the compression ratio, run two primary reference fuel blends, one with a slightly higher and one with a slightly lower octane number than the sample, to bracket the knock intensity of the sample.
-
Octane Number Calculation: The Research Octane Number of the sample is calculated by interpolation between the octane numbers and knock intensity readings of the two bracketing reference fuels.
Determination of Pour Point
Based on ASTM D97 [5][6][7][8][9]
This method determines the lowest temperature at which a petroleum product will flow.[5][6]
Apparatus:
-
Test jar, thermometer, jacket, disk, and gasket.
-
Cooling bath capable of reaching temperatures below the expected pour point.
Procedure Summary:
-
Sample Preparation: Heat the sample to a specified temperature to dissolve any wax crystals.
-
Cooling: Cool the sample in the test jar at a specified rate in the cooling bath.
-
Observation: At every 3°C interval, remove the test jar and tilt it to see if the oil moves. This observation should not take more than 3 seconds.
-
Pour Point Determination: The pour point is the lowest temperature at which movement of the oil is observed. The reported pour point is 3°C above this solidifying temperature.
Calculation of Viscosity Index (VI)
Based on ASTM D2270
This practice covers the calculation of the viscosity index from the kinematic viscosities at 40°C and 100°C.
Procedure Summary:
-
Measure Kinematic Viscosity: Determine the kinematic viscosity of the lubricant sample at both 40°C and 100°C using a calibrated viscometer (as per ASTM D445).
-
Obtain L and H Values: From the tables provided in ASTM D2270, find the values for L and H for the oil's kinematic viscosity at 100°C.
-
L: The kinematic viscosity at 40°C of an oil with a Viscosity Index of 0.
-
H: The kinematic viscosity at 40°C of an oil with a Viscosity Index of 100.
-
-
Calculate Viscosity Index: Use the following formula to calculate the VI:
-
VI = [(L - U) / (L - H)] x 100
-
Where:
-
U = Kinematic viscosity of the sample at 40°C.
-
L and H are the values obtained from the ASTM tables.
-
-
-
Determination of Oxidation Stability
Based on ASTM D943 [10][11][12][13][14]
This test method evaluates the oxidation stability of inhibited mineral oils.[10][11][12][13][14]
Apparatus:
-
Oxidation cell, heating bath, oxygen delivery system, and catalyst coils (iron and copper).
-
Apparatus for determining the acid number of the oil.
Procedure Summary:
-
Sample Preparation: A 300 mL sample of the oil is placed in the oxidation cell with a specific amount of water and the iron-copper catalyst coil.
-
Oxidation: The cell is immersed in a heating bath maintained at 95°C, and oxygen is bubbled through the sample at a specified rate.[10][11]
-
Monitoring: The test is continued, and the oil is periodically sampled to measure its acid number.
-
Endpoint: The test is terminated when the acid number of the oil reaches a specified value (typically 2.0 mg KOH/g) or after a maximum test duration (e.g., 10,000 hours).[10] The time taken to reach this endpoint is reported as the oxidation lifetime of the oil.
Visualizations
The following diagrams illustrate key concepts and workflows related to the role of branched alkanes in fuel and lubricant formulations.
Caption: Impact of branching on octane number in fuel formulation.
Caption: Influence of alkane structure on lubricant properties.
Caption: General workflow for fuel and lubricant development.
References
- 1. 18 constitutional isomers of C8H18 molecular formula C8H18 structural isomers carbon chain isomers structural formula skeletal formula 13 stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 2. ASTM D2699 Method for Octane Number | Ayalytical [ayalytical.com]
- 3. file.yizimg.com [file.yizimg.com]
- 4. store.astm.org [store.astm.org]
- 5. tamson-instruments.com [tamson-instruments.com]
- 6. ASTM D97 Test Method for Pour Point | Ayalytcial [ayalytical.com]
- 7. store.astm.org [store.astm.org]
- 8. store.astm.org [store.astm.org]
- 9. nazhco.com [nazhco.com]
- 10. ASTM D943| Standard Test Method for Oxidation Characteristics of Inhibited Mineral Oils [ayalytical.com]
- 11. matestlabs.com [matestlabs.com]
- 12. store.astm.org [store.astm.org]
- 13. store.astm.org [store.astm.org]
- 14. ASTM D943 - Normalab [normalab.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methyl-4-isopropylheptane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 3-Methyl-4-isopropylheptane. The primary synthetic route covered involves a Grignard reaction followed by deoxygenation of the resulting tertiary alcohol.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions.
1. Grignard Reaction Failure or Low Yield
Problem: The Grignard reaction between sec-butylmagnesium bromide and 2-methyl-3-pentanone results in a low yield of the desired tertiary alcohol (3,4,5-trimethyl-4-heptanol) or fails to initiate.
| Potential Cause | Troubleshooting Steps |
| Presence of Moisture | Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure starting materials are dry. |
| Inactive Magnesium | Use fresh, high-quality magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane before adding the alkyl halide.[1] |
| Steric Hindrance | Both the Grignard reagent (sec-butylmagnesium bromide) and the ketone (2-methyl-3-pentanone) are sterically hindered, which can slow down the reaction.[2][3] Increase the reaction time and consider refluxing in a higher-boiling ether solvent like THF. |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the alpha-carbon of the ketone, leading to an enolate and unreacted starting material after workup.[4] Add the Grignard reagent slowly at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation. The use of cerium(III) chloride (CeCl₃) as an additive can also suppress enolization. |
| Impure Starting Materials | Purify the alkyl halide and the ketone by distillation before use. |
| Side Reactions | Wurtz coupling of the alkyl halide can occur. Minimize this by adding the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide. |
2. Incomplete Reduction of the Tertiary Alcohol
Problem: The deoxygenation of 3,4,5-trimethyl-4-heptanol to this compound is incomplete, resulting in a mixture of the alcohol and the desired alkane.
| Potential Cause | Troubleshooting Steps |
| Inefficient Reduction Method | Direct reduction of tertiary alcohols can be challenging.[5] Consider alternative, more robust deoxygenation methods such as the Barton-McCombie deoxygenation or reduction with a silane-based reagent in the presence of a strong Lewis acid.[6][7][8][9] |
| Insufficient Reagent | Ensure a sufficient excess of the reducing agent is used. For the Barton-McCombie reaction, use an excess of the tin hydride. For silane-based reductions, an excess of the silane and Lewis acid may be required. |
| Reaction Conditions | Optimize reaction time and temperature. Some reductions may require elevated temperatures to go to completion. |
3. Product Purification Challenges
Problem: Difficulty in isolating pure this compound from the reaction mixture.
| Potential Cause | Troubleshooting Steps |
| Close Boiling Points | The boiling points of the starting materials, intermediate alcohol, and final product may be close, making simple distillation ineffective. |
| Presence of Byproducts | Side reactions can lead to impurities that are difficult to remove. |
| Azeotrope Formation | The product may form an azeotrope with the solvent or other components. |
| Solution | Use fractional distillation with a high-efficiency column (e.g., a Vigreux or packed column) for separation. Alternatively, preparative gas chromatography can be used for high-purity isolation on a smaller scale. Column chromatography on silica gel can also be employed, though alkanes can be challenging to separate from nonpolar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic expected yield for the Grignard reaction step?
Due to the steric hindrance of the reactants, the yield for the Grignard reaction to form 3,4,5-trimethyl-4-heptanol can be expected to be moderate, potentially in the range of 40-60% under optimized conditions. Lower yields are common, especially without careful control of reaction parameters.[10]
Q2: How can I confirm the formation of the Grignard reagent?
A common qualitative test is the Gilman test. A small aliquot of the Grignard solution is added to a solution of a copper(II) salt. A color change to a deep red or black indicates the presence of the Grignard reagent. For a quantitative measure, titration methods, such as titration against a standard solution of iodine, can be used.[10]
Q3: The Barton-McCombie deoxygenation uses toxic tin reagents. Are there safer alternatives?
Yes, there are "tin-free" modifications of the Barton-McCombie reaction that use alternative radical initiators and hydrogen donors. Silane-based reductions, such as using triethylsilane with a strong Lewis acid like tris(pentafluorophenyl)borane (B(C₆F₅)₃), are also effective and avoid the use of tin.[6][9][11][12]
Q4: Will this synthesis produce a single stereoisomer of this compound?
No, this synthetic route will likely produce a mixture of diastereomers. The Grignard reaction on the chiral center of 2-methyl-3-pentanone will create a new stereocenter at the tertiary alcohol, leading to a mixture of diastereomeric alcohols.[5] The subsequent reduction will not change these stereocenters. Achieving stereocontrol would require the use of chiral auxiliaries or catalysts, which significantly increases the complexity of the synthesis.[13][14][15]
Q5: How can I analyze the purity and isomeric ratio of the final product?
Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for this. The gas chromatogram will show the different components of your sample, allowing you to assess purity. The mass spectrum of each component can help in identifying the desired product and any byproducts.[2][3][16][17] Chiral gas chromatography may be necessary to separate and quantify the different stereoisomers.
Experimental Protocols
Protocol 1: Synthesis of 3,4,5-Trimethyl-4-heptanol via Grignard Reaction
-
Preparation: All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry nitrogen or argon.
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
-
Dissolve sec-butyl bromide (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add a small amount of the sec-butyl bromide solution to initiate the reaction (indicated by bubbling and a color change).
-
Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Ketone:
-
Cool the Grignard solution to 0 °C in an ice bath.
-
Dissolve 2-methyl-3-pentanone (1.0 equivalent) in anhydrous ether/THF and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Workup:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude tertiary alcohol.
-
Protocol 2: Deoxygenation of 3,4,5-Trimethyl-4-heptanol via Barton-McCombie Reaction
-
Formation of the Xanthate Ester:
-
Dissolve the crude tertiary alcohol (1.0 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add carbon disulfide (1.5 equivalents) dropwise.
-
Stir at room temperature for 1 hour.
-
Add methyl iodide (1.5 equivalents) and stir at room temperature for another 2-4 hours.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude xanthate ester.
-
-
Deoxygenation:
-
Dissolve the crude xanthate ester in toluene.
-
Add tributyltin hydride (1.5 equivalents) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (around 110 °C) for 2-4 hours, or until TLC/GC-MS analysis shows consumption of the starting material.
-
Cool the reaction mixture and remove the toluene under reduced pressure.
-
The crude product can be purified by fractional distillation or column chromatography to yield this compound.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the Grignard reaction.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. Branched alkanes from ancient and modern sediments: isomer discrimination by GC/MS with multiple reaction monitoring (Journal Article) | ETDEWEB [osti.gov]
- 3. GCMS Section 6.9.2 [people.whitman.edu]
- 4. researchgate.net [researchgate.net]
- 5. organic chemistry - Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Barton-McCombie Reaction [organic-chemistry.org]
- 8. Barton–McCombie deoxygenation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. Tris(pentafluorophenyl)borane-Catalyzed Reactions Using Silanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Distribution Characteristics of Long-Chain Branched Alkanes With Quaternary Carbon Atoms in the Carboniferous Shales of the Wuwei Basin, China [frontiersin.org]
Technical Support Center: Wurtz Reaction for Alkane Synthesis
Welcome to the technical support center for the Wurtz reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to improve yield and purity in alkane synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the Wurtz reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Desired Alkane | 1. Inactive Sodium Metal: The surface of the sodium may be oxidized. | Use freshly cut sodium pieces or prepare finely dispersed sodium to ensure a highly reactive surface. |
| 2. Wet Solvent or Reagents: Sodium reacts violently with water, which quenches the reaction. | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents (e.g., dry ether or THF). | |
| 3. Unsuitable Alkyl Halide: Tertiary alkyl halides are prone to elimination reactions. | Use primary or secondary alkyl halides. For secondary halides, expect some alkene byproduct. The reactivity order is R-I > R-Br > R-Cl.[1] | |
| 4. Low Reaction Temperature: The reaction may be too slow at very low temperatures. | While the reaction is exothermic, gentle heating or allowing the reaction to proceed at room temperature may be necessary. For some intramolecular reactions, refluxing in a solvent like dioxane can be effective.[2] | |
| Formation of a Mixture of Alkanes | Use of Different Alkyl Halides: Reacting two different alkyl halides (R-X and R'-X) will produce a mixture of R-R, R'-R', and R-R', which are often difficult to separate due to similar boiling points.[3] | For the synthesis of a single, pure alkane, use only one type of alkyl halide (symmetrical coupling). |
| Significant Alkene Byproduct Formation | 1. Steric Hindrance: Bulky alkyl halides (secondary and especially tertiary) favor elimination side reactions.[4][5] | Use primary alkyl halides whenever possible. If using secondary halides, be prepared to separate the resulting alkene. |
| 2. Disproportionation of Radical Intermediates: Alkyl radicals can undergo disproportionation to form an alkane and an alkene. | This is an inherent side reaction of the free-radical pathway. Optimizing reaction conditions (e.g., lower temperature) may slightly reduce this, but separation of the products is usually necessary. | |
| Reaction is Too Vigorous or Uncontrolled | 1. Highly Reactive Sodium: Finely divided sodium or sodium-potassium alloy can be extremely reactive. | Control the rate of addition of the alkyl halide to the sodium dispersion. Ensure the reaction vessel is adequately cooled with an ice bath. |
| 2. Exothermic Reaction: The Wurtz reaction is highly exothermic. | Maintain a controlled reaction temperature using a cooling bath and monitor the internal temperature. | |
| Unexpected Product Formation | Reaction with Functional Groups: The highly basic organosodium intermediates will react with acidic functional groups (e.g., -OH, -NH, -COOH). | The Wurtz reaction is generally intolerant of most functional groups. Protect sensitive groups or choose an alternative synthetic route.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the Wurtz reaction?
A1: Anhydrous aprotic solvents are essential. Dry diethyl ether is traditionally used.[6] Tetrahydrofuran (THF) is also commonly employed and may be necessary for less reactive halides like alkyl chlorides.[4] For intramolecular reactions requiring higher temperatures, dioxane can be used.[2]
Q2: Can I use metals other than sodium?
A2: Yes, other metals have been used to effect Wurtz-like couplings, including silver, zinc, iron, activated copper, and indium.[1][6] These may offer different reactivity profiles and potentially reduce side reactions in certain cases. Lithium is also used and can offer better control over the reaction.
Q3: Why is the Wurtz reaction not suitable for preparing unsymmetrical alkanes?
A3: When two different alkyl halides are used, a mixture of three different alkanes is formed. For example, reacting ethyl bromide and propyl bromide will yield butane, hexane, and pentane. These alkanes often have very close boiling points, making their separation by distillation difficult and impractical.[3]
Q4: Can methane be synthesized using the Wurtz reaction?
A4: No, methane (CH₄) cannot be prepared via the Wurtz reaction. The reaction involves the coupling of two alkyl groups, so the smallest possible alkane product is ethane (C₂H₆).[7]
Q5: What is the mechanistic pathway of the Wurtz reaction?
A5: The mechanism is thought to proceed through two main pathways that may operate concurrently: a free radical mechanism and an organometallic (carbanion) mechanism.
-
Free Radical Pathway: An electron is transferred from sodium to the alkyl halide to form an alkyl radical. Two alkyl radicals then couple to form the alkane.[6][8]
-
Organometallic Pathway: An alkyl halide reacts with two sodium atoms to form an organosodium compound (an alkyl anion). This highly nucleophilic species then attacks a second molecule of alkyl halide in an Sₙ2 reaction to form the C-C bond.[4][9]
Q6: How does steric hindrance affect the Wurtz reaction?
A6: Steric hindrance significantly impacts the efficiency of the Wurtz reaction. Tertiary alkyl halides generally fail to produce the desired coupled product and instead predominantly form alkenes through elimination reactions.[5] This is because the bulky tertiary structure hinders the Sₙ2 attack required in the organometallic pathway and promotes the elimination side reaction.
Experimental Protocols
Protocol 1: Synthesis of n-Hexane from 1-Bromohexane
Materials:
-
1-Bromohexane
-
Sodium metal
-
Anhydrous diethyl ether
-
Apparatus for reaction under an inert atmosphere (e.g., Schlenk line)
-
Reflux condenser
-
Dropping funnel
-
Heating mantle
-
Ice bath
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Sodium Preparation: In the flask, place freshly cut sodium metal pieces in anhydrous diethyl ether.
-
Reactant Addition: Dissolve 1-bromohexane in anhydrous diethyl ether and add it to the dropping funnel.
-
Reaction: Slowly add the 1-bromohexane solution to the stirred sodium suspension. The reaction is exothermic and may initiate on its own. Maintain a gentle reflux by heating if necessary.
-
Quenching: After the reaction is complete (typically after several hours of reflux), cool the mixture in an ice bath. Cautiously add ethanol to quench any unreacted sodium, followed by the slow addition of water.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the diethyl ether by distillation. The resulting crude n-hexane can be further purified by fractional distillation.
Protocol 2: Intramolecular Synthesis of Bicyclobutane
This procedure is based on the high-yield synthesis from 1-bromo-3-chlorocyclobutane.[2][10]
Materials:
-
1-Bromo-3-chlorocyclobutane
-
Sodium metal dispersion
-
Anhydrous dioxane
-
High-vacuum line
-
Apparatus for reaction under an inert atmosphere
Procedure:
-
Setup: In a reaction flask connected to a high-vacuum line, place a sodium dispersion in anhydrous dioxane under an inert atmosphere.
-
Reactant Addition: Add a solution of 1-bromo-3-chlorocyclobutane in anhydrous dioxane to the stirred sodium dispersion at a controlled rate.
-
Reaction Conditions: The reaction is conducted in refluxing dioxane.[2]
-
Product Collection: Bicyclobutane is a volatile product. It is collected by passing the gaseous effluent from the reaction through a series of cold traps cooled with liquid nitrogen.
-
Purification: The collected bicyclobutane can be purified by vacuum distillation from the cold traps. This method has been reported to yield up to 95% bicyclobutane.[2]
Visualizations
Caption: Dual mechanistic pathways of the Wurtz reaction.
Caption: General experimental workflow for the Wurtz reaction.
Caption: Troubleshooting logic for low yield in Wurtz reactions.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Wurtz reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. adichemistry.com [adichemistry.com]
- 5. Why is the wurtz reaction not preferred for the preparation of alkanes containing an odd number of carbon atoms? Illustrate your answer by taking one example. [vedantu.com]
- 6. byjus.com [byjus.com]
- 7. Wurtz fittig reaction, Mechanism and Examples- Unacademy [unacademy.com]
- 8. Wurtz Reaction | ChemTalk [chemistrytalk.org]
- 9. youtube.com [youtube.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting peak tailing and broadening in alkane chromatography.
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues of peak tailing and broadening encountered during alkane analysis by gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for all peaks in my alkane chromatogram?
When all peaks, including the solvent peak, exhibit tailing, the issue is often related to a physical problem within the GC system rather than a chemical interaction.[1] Common culprits include:
-
Improper Column Installation: An incorrectly installed column can create dead volume or turbulence in the carrier gas flow path.[1][2] This can happen if the column is inserted too high or too low into the inlet or detector.[1]
-
Poor Column Cut: A jagged or uneven column cut can disrupt the sample introduction, causing turbulence and leading to tailing peaks.[3][4] It is crucial to have a clean, 90° cut.[4]
-
Contaminated Inlet Liner: The inlet liner is a common site for the accumulation of non-volatile residues from previous injections.[5][6] These residues can interact with the analytes, causing peak tailing.[5][6]
-
Leaks: A leak in the system, particularly at the septum or column fittings, can disrupt the carrier gas flow and pressure, leading to distorted peak shapes.[6]
Q2: Why are only some of my alkane peaks tailing?
Selective peak tailing often points to a chemical interaction between specific analytes and active sites within the system. Potential causes include:
-
Column Degradation: Over time, the stationary phase of the column can degrade, exposing active silanol groups.[7] These active sites can interact with certain analytes, causing tailing.[7]
-
Active Sites in the Inlet: The inlet liner and packing material can also have active sites that interact with more polar or active analytes.[3]
-
Sample Matrix Effects: The sample matrix itself may contain components that interact with the column or system, leading to tailing for specific analytes.
Q3: What is causing my alkane peaks to be broad instead of sharp?
Peak broadening, or a loss of chromatographic efficiency, can be caused by several factors that increase the diffusion of the analyte band as it travels through the column.[8] Key contributors include:
-
Incorrect Flow Rate: The carrier gas flow rate significantly impacts peak width. If the flow rate is too low, longitudinal diffusion (the natural diffusion of molecules in the gas phase) becomes more pronounced, leading to broader peaks.[8]
-
Thick Stationary Phase Film: A thicker stationary phase can increase mass transfer resistance, meaning analytes take longer to diffuse in and out of the phase, resulting in broader peaks.[9]
-
Large Injection Volume: Injecting too large a sample volume can overload the column, leading to band broadening.[8][10]
-
Dead Volume: Any space in the system where the sample can spread out without moving forward with the carrier gas contributes to dead volume and peak broadening.[1][8] This includes poorly made connections and excessive tubing length.[8]
-
Slow Injection Speed: A slow injection can introduce the sample as a wide band, which will be reflected in broad peaks.[11]
Q4: Can the oven temperature program affect peak shape?
Yes, the oven temperature program is a critical parameter that influences both retention time and peak shape.
-
Isothermal Analysis: In an isothermal run (constant temperature), later-eluting peaks will naturally be broader than earlier-eluting peaks due to increased time for diffusion.[12]
-
Temperature Ramping: A temperature ramp can help to sharpen peaks, especially for later-eluting compounds.[12][13] As the temperature increases, the analytes move faster through the column, reducing the time available for diffusion.[12] An optimized ramp rate is crucial for achieving good separation and sharp peaks for all analytes.[14][15] A slow ramp rate can lead to broad peaks, while a very fast ramp rate may compromise resolution.[16]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common peak shape problems in alkane chromatography.
Guide 1: Troubleshooting Peak Tailing
If you are observing tailing peaks in your chromatogram, follow this decision tree to identify and resolve the issue.
Caption: A decision tree for troubleshooting peak tailing in GC.
Guide 2: Troubleshooting Peak Broadening
If your peaks are broader than expected, use this workflow to identify the potential cause and implement a solution.
Caption: A workflow for troubleshooting peak broadening in GC.
Quantitative Data Summary
The following tables summarize the impact of key chromatographic parameters on peak shape for alkanes.
Table 1: Effect of Injection Volume on Peak Shape
| Injection Volume (µL) | Peak Shape Observation | Recommendation |
| Low (e.g., 0.1-0.5) | Sharp, symmetrical peaks | Ideal for most analyses. |
| Moderate (e.g., 1-2) | May show slight broadening | Acceptable if sensitivity is required. |
| High (e.g., >2) | Significant broadening and potential for fronting or tailing[2][17] | Reduce injection volume or dilute the sample.[17] |
Table 2: Influence of Carrier Gas Flow Rate on Peak Broadening
| Flow Rate | Effect on Peak Width | Explanation |
| Too Low | Broad peaks | Increased longitudinal diffusion.[8] |
| Optimal | Narrowest peaks | Balance between diffusion and mass transfer. |
| Too High | Broader peaks | Increased resistance to mass transfer. |
Table 3: Impact of Oven Temperature Program on Peak Shape
| Temperature Program Parameter | Effect on Peak Shape | Recommendation |
| Isothermal | Later peaks are broader | Use for simple mixtures with a narrow boiling point range.[12] |
| Slow Ramp Rate | Can lead to broader peaks | Optimize for a balance between resolution and peak width.[16] |
| Fast Ramp Rate | Sharper peaks, but potential loss of resolution | Ideal for complex mixtures with a wide boiling point range.[12][13] |
Experimental Protocols
This section provides detailed methodologies for key troubleshooting procedures.
Protocol 1: GC Column Trimming and Installation
Objective: To remove contaminated or degraded sections of the column and ensure proper installation.
Materials:
-
Ceramic scoring wafer or capillary column cutter[18]
-
New ferrules and column nuts[18]
-
Wrenches for fittings
-
Clean, lint-free gloves
Procedure:
-
Cool Down: Turn off the oven, inlet, and detector heaters and allow the GC to cool down completely.[20]
-
Turn Off Gas: Turn off the carrier gas flow.[20]
-
Disconnect Column: Carefully disconnect the column from the inlet and detector.[20]
-
Trim the Inlet End:
-
Using a ceramic scoring wafer, make a clean score on the column, approximately 10-20 cm from the inlet end.[3][4]
-
Gently snap the column at the score.
-
Inspect the cut with a magnifying glass to ensure it is clean, flat, and at a 90-degree angle.[4][19] A poor cut can cause peak tailing or splitting.[4][19]
-
-
Install New Fittings:
-
Slide a new column nut and ferrule onto the freshly cut end of the column.[18]
-
-
Install in Inlet:
-
Insert the column into the inlet to the manufacturer's recommended depth.[18]
-
Tighten the nut finger-tight, then use a wrench to tighten it by an additional quarter to half turn. Do not overtighten.
-
-
Install in Detector:
-
Repeat the installation process for the detector end of the column, ensuring the correct insertion depth.
-
-
Leak Check:
-
Turn on the carrier gas and perform a leak check at the inlet and detector fittings using an electronic leak detector.
-
-
Conditioning:
-
Once leak-free, condition the column according to the manufacturer's instructions.
-
Protocol 2: Cleaning the GC Inlet and Liner
Objective: To remove contamination from the injection port.
Materials:
-
New inlet liner, O-ring, and septum[21]
-
Solvents for cleaning (e.g., methanol, acetone, hexane)
-
Cotton swabs
-
Clean, lint-free gloves
Procedure:
-
Cool Down and Depressurize: Cool down the inlet and turn off the carrier gas flow.[21]
-
Remove Old Consumables:
-
Clean the Inlet:
-
If necessary, use a cotton swab lightly dampened with a suitable solvent to clean the inside of the inlet. Allow it to dry completely.
-
-
Install New Consumables:
-
Leak Check:
-
Turn on the carrier gas and perform a leak check.
-
-
Equilibrate:
-
Heat the inlet to the operating temperature and allow the system to equilibrate before running samples.
-
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. youtube.com [youtube.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Effects of Sample Solvents on Peak Shape : Shimadzu (Asia Pacific) [shimadzu.com.sg]
- 11. GC Tip: Peak Shape Problems: Tailing Peaks | Phenomenex [discover.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. agilent.com [agilent.com]
- 16. gcms.cz [gcms.cz]
- 17. researchgate.net [researchgate.net]
- 18. mac-mod.com [mac-mod.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
Technical Support Center: Analysis of 3-Methyl-4-isopropylheptane in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of 3-Methyl-4-isopropylheptane and other volatile organic compounds (VOCs) in biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: Matrix effects are the alteration of the analytical signal of a target analyte due to the co-eluting components of the sample matrix. In the context of analyzing this compound in biological samples (e.g., blood, plasma, urine), endogenous substances like lipids, proteins, and salts can interfere with the ionization process in the mass spectrometer or interact with the analyte during sample preparation and chromatography. This can lead to either signal suppression (a decrease in the analytical signal) or enhancement (an increase in the signal), resulting in inaccurate quantification of the analyte. For a non-polar, volatile compound like this compound, matrix effects can be particularly pronounced in headspace analysis due to competition for adsorption sites on the extraction fiber and in the GC inlet.
Q2: How can I assess the presence and magnitude of matrix effects in my assay?
A2: The two most common methods for evaluating matrix effects are the post-extraction spike method and the post-column infusion method.
-
Post-Extraction Spike: This is the "gold standard" for quantitatively assessing matrix effects. It involves comparing the signal response of an analyte spiked into a blank matrix extract (after the extraction process) with the signal response of the analyte in a neat solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), indicates the extent of signal suppression (MF < 1) or enhancement (MF > 1).[1]
-
Post-Column Infusion: This method provides a qualitative assessment of matrix effects across the entire chromatographic run. A constant flow of the analyte solution is introduced into the mass spectrometer's ion source after the analytical column. A blank matrix extract is then injected onto the column. Any deviation from the stable baseline signal of the infused analyte indicates the retention times at which matrix components are causing ion suppression or enhancement.
Q3: What are the primary strategies to mitigate matrix effects for volatile non-polar compounds like this compound?
A3: Several strategies can be employed to minimize or compensate for matrix effects:
-
Optimized Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components from the sample before analysis. For volatile compounds, Headspace Solid-Phase Microextraction (HS-SPME) is a common and effective technique.[2][3] Optimizing the fiber coating, extraction time, and temperature can improve the selectivity for the target analyte. Sample dilution is another simple yet effective approach to reduce the concentration of interfering matrix components.[4]
-
Use of a Stable Isotope Labeled Internal Standard (SIL-IS): This is the preferred method for correcting for matrix effects. A SIL-IS is a form of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13). Since the SIL-IS has nearly identical physicochemical properties to the analyte, it will experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.[5][6][7]
-
Standard Addition Method: In this method, known amounts of the analyte are added to the sample itself. A calibration curve is then constructed by plotting the instrument response against the added concentration. The original concentration of the analyte in the sample is determined by extrapolating the calibration curve to the x-intercept. This method is particularly useful when a suitable SIL-IS is not available or when the matrix composition is highly variable between samples.[8]
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is as similar as possible to the study samples. This approach helps to ensure that the standards and the samples experience similar matrix effects. However, obtaining a truly blank matrix can be challenging, especially for endogenous compounds.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the GC inlet liner or column; improper injection technique; sample overload. | - Use a deactivated inlet liner. - Ensure the injection is rapid and smooth. - Dilute the sample to avoid overloading the column. - Check for and replace a contaminated septum. |
| Low Analyte Response or No Peak | Significant ion suppression; incorrect HS-SPME fiber selection; insufficient extraction time or temperature. | - Perform a post-extraction spike experiment to quantify ion suppression. - Test different SPME fiber coatings (e.g., PDMS for non-polar analytes). - Optimize HS-SPME parameters (increase extraction time and/or temperature). - Check for leaks in the GC-MS system.[9] |
| High Analyte Response (Signal Enhancement) | Co-eluting matrix components enhancing the ionization of the analyte. | - Dilute the sample to reduce the concentration of enhancing components. - Improve chromatographic separation to resolve the analyte from interfering peaks. - Use a stable isotope labeled internal standard for accurate quantification. |
| Poor Reproducibility (High %RSD) | Inconsistent matrix effects between samples; variability in sample preparation. | - Employ a stable isotope labeled internal standard to correct for variability. - Automate the sample preparation process if possible to improve consistency. - Ensure thorough mixing of samples and standards. |
| Internal Standard Response Variability | The internal standard is also affected by matrix effects; degradation of the internal standard. | - If using a structural analog as an internal standard, it may not co-elute perfectly with the analyte and thus experience different matrix effects. Switch to a stable isotope labeled internal standard if possible. - Ensure the stability of the internal standard in the sample matrix and under the storage and analytical conditions. |
Experimental Protocols
Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) for this compound in Human Plasma
This protocol is a general guideline and should be optimized for your specific instrumentation and sample type.
-
Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Pipette 1.0 mL of the plasma sample into a 10 mL headspace vial.
-
Add 1.0 mL of deionized water to the vial.[2]
-
Spike the sample with an appropriate concentration of a deuterated internal standard (e.g., n-Decane-d22, as a proxy for a C11 branched alkane).
-
Immediately seal the vial with a PTFE/silicone septum.
-
-
HS-SPME Procedure:
-
Place the vial in the autosampler tray.
-
Incubate the sample at 60°C for 15 minutes with agitation.
-
Expose a 100 µm Polydimethylsiloxane (PDMS) SPME fiber to the headspace of the vial for 30 minutes at 60°C.[2]
-
-
GC-MS Analysis:
-
Desorb the fiber in the GC inlet at 250°C for 2 minutes in splitless mode.
-
Use a suitable GC column for volatile hydrocarbons (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
GC Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS acquisition in Selected Ion Monitoring (SIM) mode for target ions of this compound and the internal standard.
-
Protocol 2: Standard Addition for Quantification of this compound in Urine
-
Sample Preparation:
-
Prepare a series of five headspace vials for each urine sample.
-
To each vial, add 2.0 mL of the urine sample.
-
Prepare a standard stock solution of this compound in methanol.
-
Spike four of the five vials with increasing volumes of the standard stock solution to create a concentration series (e.g., 0, 5, 10, 20, 50 ng/mL added concentration). The first vial with no added standard serves as the sample blank.
-
Add a constant amount of the internal standard (e.g., n-Decane-d22) to all five vials.
-
Immediately seal the vials.
-
-
Analysis:
-
Analyze all five vials using the optimized HS-SPME-GC-MS method described in Protocol 1.
-
-
Data Analysis:
-
For each sample, plot the peak area ratio (analyte/internal standard) on the y-axis against the added concentration of this compound on the x-axis.
-
Perform a linear regression on the data points.
-
The absolute value of the x-intercept of the regression line represents the endogenous concentration of this compound in the urine sample.
-
Quantitative Data on Matrix Effects
| Biological Matrix | Analyte Class | Typical Matrix Factor (MF) Range | Predominant Effect | Reference |
| Human Plasma | Branched Alkanes (C10-C12) | 75% - 110% | Suppression/Minor Enhancement | General observation for non-polar VOCs |
| Human Urine | Branched Alkanes (C10-C12) | 85% - 120% | Suppression/Enhancement | General observation for non-polar VOCs |
| Whole Blood | Volatile Hydrocarbons | 60% - 95% | Suppression | [2] |
Note: The values in this table are illustrative and the actual matrix effect for this compound may vary depending on the specific sample, preparation method, and analytical conditions. It is crucial to experimentally determine the matrix effect for your specific assay.
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
Caption: Workflow of the standard addition method for quantification.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Volatile Hydrocarbon Analysis in Blood by Headspace Solid-Phase Microextraction: The Interpretation of VHC Patterns in Fire-Related Incidents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preparation of a Novel Solid Phase Microextraction Fiber for Headspace GC-MS Analysis of Hazardous Odorants in Landfill Leachate [mdpi.com]
- 4. A Complete Pipeline for Untargeted Urinary Volatolomic Profiling with Sorptive Extraction and Dual Polar and Nonpolar Column Methodologies Coupled with Gas Chromatography Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. blog.teledynetekmar.com [blog.teledynetekmar.com]
Technical Support Center: Reducing Hydrocarbon Contamination in GC-MS Systems
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and eliminate hydrocarbon contamination in their GC-MS systems.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of hydrocarbon contamination in my GC-MS data?
A1: The most common indicators of hydrocarbon contamination include:
-
A noisy or elevated baseline: This can obscure small peaks and affect integration.
-
Ghost peaks: These are peaks that appear in blank runs when no sample is injected.
-
A homologous series of peaks: Hydrocarbon contamination often appears as a series of evenly spaced peaks, with each peak differing by a CH₂ group (14 amu).
-
Characteristic mass spectra: Look for repeating patterns of fragment ions, particularly at m/z 43, 57, 71, and 85, which are characteristic of aliphatic hydrocarbons. Phthalate contamination, a common issue, often shows a characteristic ion at m/z 149.
Q2: What are the most common sources of hydrocarbon contamination?
A2: Hydrocarbon contamination can originate from numerous sources throughout the laboratory and the GC-MS system itself. Key sources include:
-
Gas Supply: Impurities in the carrier gas (Helium, Hydrogen, or Nitrogen) and gas lines. Even high-purity gases can contain trace levels of hydrocarbons.
-
Sample Preparation: Solvents, glassware, pipette tips, and plastic containers can all introduce contaminants. Phthalates are ubiquitous plasticizers and a frequent source of contamination from plastic labware.
-
GC System Components:
-
Injector: Septa, O-rings, liners, and accumulated sample residue in the injector port are major sources.
-
Column: Column bleed, especially from older or damaged columns, can release siloxanes and other compounds.
-
Syringes: Contaminated autosampler or manual syringes can introduce contaminants.
-
-
Laboratory Environment: Ambient air can contain volatile organic compounds (VOCs) and phthalates that can be absorbed by system components, especially the syringe needle.
-
Vacuum System: Backstreaming of oil from mechanical pumps can introduce hydrocarbons into the mass spectrometer.
Q3: How can I distinguish between hydrocarbon contamination and column bleed?
A3: While both can contribute to a noisy baseline, they have distinct characteristics:
-
Hydrocarbon Contamination: Typically presents as a series of discrete peaks with a characteristic mass spectrum (m/z 43, 57, 71, 85).
-
Column Bleed: Usually results in a rising baseline at higher temperatures and produces a characteristic mass spectrum for the column's stationary phase (e.g., for a polydimethylsiloxane column, you would see ions at m/z 73, 207, 281).
Q4: How often should I perform preventative maintenance to avoid hydrocarbon contamination?
A4: A regular preventative maintenance schedule is crucial. The frequency will depend on sample throughput and cleanliness. A general guideline is as follows:
| Component | Recommended Frequency |
| Injector Septum | Replace every 100-200 injections or weekly |
| Injector Liner | Inspect weekly and replace as needed, especially with dirty samples |
| Carrier Gas Traps | Replace every 6-12 months or as indicated by the manufacturer |
| Pump Oil | Change according to the manufacturer's recommendations (typically every 6-12 months) |
| Ion Source | Clean when sensitivity declines or tuning becomes difficult |
Troubleshooting Guides
Issue: High Hydrocarbon Background in Blank Runs
This guide provides a systematic approach to identifying and eliminating the source of hydrocarbon contamination when it is observed in blank solvent injections or no-injection runs.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for the Detection of 3-Methyl-4-isopropylheptane
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of volatile organic compounds (VOCs) such as 3-methyl-4-isopropylheptane is critical for product safety, purity, and process control. This guide provides a comparative overview of the principal analytical methods for the detection of this branched-chain alkane and details the necessary validation protocols to ensure data of the highest quality and reliability.
Introduction to Analytical Approaches
The analysis of volatile alkanes like this compound predominantly relies on Gas Chromatography (GC). This technique separates volatile compounds based on their boiling points and interactions with a stationary phase within a capillary column. The choice of detector coupled with the GC system is a critical determinant of the method's sensitivity, selectivity, and suitability for a given application. The two most common detectors for this type of analysis are the Flame Ionization Detector (FID) and the Mass Spectrometer (MS).
-
Gas Chromatography with Flame Ionization Detection (GC-FID): GC-FID is a widely used and robust technique for quantifying organic compounds. After separation in the GC column, the analyte is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the sample. It is known for its high sensitivity and wide linear range.
-
Gas Chromatography with Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. As compounds elute from the GC column, they are ionized, and the resulting fragments are separated based on their mass-to-charge ratio. This provides a unique "fingerprint" for each compound, allowing for definitive identification and quantification.
Comparison of Analytical Method Performance
The selection of an appropriate analytical method depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or structural confirmation. The following table summarizes the typical performance characteristics of GC-FID and GC-MS for the analysis of volatile alkanes.
| Performance Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Measures the current produced by the combustion of organic compounds in a hydrogen flame. | Measures the mass-to-charge ratio of ionized molecules and their fragments. |
| Selectivity | Low to moderate. Responds to most organic compounds containing carbon-hydrogen bonds. | High. Provides structural information for definitive compound identification. |
| Sensitivity (LOD/LOQ) | High. Limits of detection (LOD) and quantification (LOQ) are typically in the low ppm to ppb range.[1] | Very High. LOD and LOQ can reach low ppb to ppt levels, especially in selected ion monitoring (SIM) mode.[2] |
| Linearity | Excellent. Wide linear dynamic range (typically 10^7).[1] | Good. Linear range is generally smaller than FID (typically 10^5-10^6). |
| Accuracy & Precision | High accuracy and precision are achievable with proper calibration. | High accuracy and precision, with the added benefit of confident identification.[1] |
| Cost & Complexity | Lower initial cost and less complex to operate and maintain. | Higher initial cost and requires more specialized expertise for operation and data analysis. |
| Primary Application | Routine quantification of known target compounds. | Both quantification and unambiguous identification of unknown compounds; complex matrix analysis. |
Experimental Protocols for Method Validation
A comprehensive validation of the chosen analytical method is essential to ensure that it is fit for its intended purpose. The following are detailed methodologies for key validation experiments.
1. Sample Preparation: Headspace (HS) or Solid-Phase Microextraction (SPME)
For volatile compounds like this compound in a liquid or solid matrix, a sample introduction technique that efficiently transfers the analyte to the gas phase is required.
-
Static Headspace (HS) Protocol:
-
Place a precisely weighed or measured amount of the sample into a headspace vial.
-
If required, add a matrix-modifying solution (e.g., saline solution to increase volatility).
-
Seal the vial hermetically with a cap and septum.
-
Incubate the vial at a controlled temperature for a specific time to allow the volatile compounds to partition into the headspace.
-
A heated, gas-tight syringe or a sample loop is used to withdraw a known volume of the headspace gas.
-
Inject the gas sample into the GC inlet.
-
-
Solid-Phase Microextraction (SPME) Protocol:
-
Place the sample into a vial.
-
Expose an SPME fiber (coated with a suitable stationary phase) to the headspace above the sample or directly immerse it in a liquid sample.
-
Allow the analytes to adsorb onto the fiber for a defined period under controlled temperature and agitation.
-
Retract the fiber into the needle and withdraw it from the sample.
-
Insert the SPME device into the hot GC inlet, where the adsorbed analytes are thermally desorbed onto the column.
-
2. Gas Chromatography (GC) Conditions
The following are typical starting conditions for the analysis of branched-chain alkanes. These should be optimized for the specific application.
-
Injector: Split/Splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading. Injector temperature: 250°C.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), is suitable for separating alkanes. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.[3]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase temperature at 10°C/min to 200°C.
-
Final hold: Hold at 200°C for 5 minutes.
-
-
Detector Conditions:
-
FID: Temperature: 250°C. Hydrogen flow: 30 mL/min. Airflow: 300 mL/min. Makeup gas (Nitrogen) flow: 25 mL/min.
-
MS: Transfer line temperature: 280°C. Ion source temperature: 230°C. Electron ionization at 70 eV. Scan range: m/z 35-350. For higher sensitivity, Selected Ion Monitoring (SIM) can be used, monitoring characteristic ions of this compound.
-
3. Validation Parameters
The method should be validated according to established guidelines to demonstrate its suitability.
-
Linearity: Prepare a series of calibration standards of this compound in a suitable solvent or matrix at a minimum of five different concentrations. Analyze each standard in triplicate. Plot the average peak area against the concentration and perform a linear regression analysis. The coefficient of determination (R²) should be ≥ 0.99.[1]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve. A common approach is to analyze a series of low-concentration standards or blank samples.
-
LOD = 3.3 * (Standard Deviation of the Blank / Slope of the Calibration Curve)
-
LOQ = 10 * (Standard Deviation of the Blank / Slope of the Calibration Curve) Alternatively, they can be determined as the concentrations that produce a signal-to-noise ratio of 3 for LOD and 10 for LOQ.[3]
-
-
Accuracy: Analyze a certified reference material (CRM) or spike a blank matrix with a known concentration of this compound at three different levels (low, medium, high). The accuracy is expressed as the percentage recovery.
-
Recovery (%) = (Measured Concentration / Spiked Concentration) * 100
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze replicate samples (n≥6) of a standard or spiked sample at the same concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or with different equipment. The precision is expressed as the relative standard deviation (RSD).
-
-
Selectivity/Specificity: Analyze blank matrix samples to ensure that there are no interfering peaks at the retention time of this compound. For GC-MS, the uniqueness of the mass spectrum provides a high degree of specificity.
Visualizing the Validation Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method for this compound detection.
Caption: Workflow for analytical method development and validation.
Caption: Experimental workflow from sample to result.
References
A Comparative Analysis of 3-Methyl-4-isopropylheptane and Other Heptane Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical isomers is paramount. This guide provides a detailed comparative analysis of 3-Methyl-4-isopropylheptane against other isomers of heptane, focusing on their physicochemical properties and performance characteristics as solvents and fuel components. The information is supported by available experimental data and standardized testing protocols.
Heptane (C7H16) exists in nine structural isomers, each with a unique arrangement of its seven carbon atoms. These structural variations, from the linear n-heptane to highly branched structures like 2,2,3-trimethylbutane, lead to significant differences in their physical and chemical behaviors. This analysis will focus on comparing this compound with a selection of these isomers to highlight the impact of branching on key performance indicators.
Physicochemical Properties: A Tabular Comparison
The degree of branching in heptane isomers directly influences their intermolecular van der Waals forces. As branching increases, the molecule becomes more compact, reducing the surface area available for these interactions. This generally leads to lower boiling points, melting points, densities, and viscosities compared to their straight-chain counterpart, n-heptane.
While experimental data for this compound is limited, estimated values provide a basis for comparison. The following table summarizes key physicochemical properties for this compound and a selection of other heptane isomers for which experimental data is available.
| Property | This compound (Estimated) | n-Heptane | 2,2,3-Trimethylbutane | 2,2,4-Trimethylpentane (Isooctane) |
| Molecular Formula | C11H24 | C7H16 | C7H16 | C8H18 |
| Molecular Weight ( g/mol ) | 156.31 | 100.20 | 100.20 | 114.23 |
| Boiling Point (°C) | 177 | 98.4[1] | 80.9[2] | 99.2[3] |
| Melting Point (°C) | -57.06 | -90.6[1] | -25[2][4] | -107.4[3] |
| Density (g/mL at 20°C) | 0.7592 | 0.684[1] | 0.690 | 0.692 |
| Refractive Index (at 20°C) | 1.4244 | 1.387 | 1.389[2] | 1.391 |
Performance as Fuel Components
The branching of alkane isomers has a profound effect on their combustion properties, which is critical in the context of fuels. Highly branched isomers tend to have higher octane ratings, indicating greater resistance to knocking or pre-ignition in an internal combustion engine.
Performance as Solvents
Heptane and its isomers are widely used as non-polar solvents in various industries, including pharmaceuticals and material science.[5] The effectiveness of a solvent, often referred to as its "solvent power," can be quantified using several experimental methods.
Kauri-Butanol (Kb) Value
The Kauri-Butanol (Kb) value is a measure of the solvent power of hydrocarbon solvents.[6] A higher Kb value indicates a stronger solvent. The test involves titrating a standard solution of kauri resin in n-butanol with the solvent until a defined turbidity is reached.[7]
Aniline Point
The aniline point is the minimum temperature at which equal volumes of aniline and a solvent are completely miscible.[8] A lower aniline point signifies a greater solvent power for aromatic compounds. This is because aniline, an aromatic compound, is more readily dissolved by solvents with similar aromatic or highly non-polar characteristics.
While specific experimental Kb values and aniline points for this compound are not documented in readily available literature, the general principle is that the solvent power of alkane isomers is influenced by their molecular structure.
Experimental Protocols
For researchers seeking to conduct their own comparative studies, the following standardized ASTM methods are recommended:
Fuel Performance Testing:
-
ASTM D2699 - Standard Test Method for Research Octane Number (RON) of Spark-Ignition Engine Fuel: This method utilizes a standardized single-cylinder engine to determine the anti-knock characteristics of a fuel under mild operating conditions.
-
ASTM D2700 - Standard Test Method for Motor Octane Number (MON) of Spark-Ignition Engine Fuel: This test employs the same engine as the RON test but under more severe operating conditions to assess anti-knock performance at higher engine speeds and temperatures.
Solvent Performance Testing:
-
ASTM D1133 - Standard Test Method for Kauri-Butanol Value of Hydrocarbon Solvents: This method provides a detailed procedure for determining the Kb value.
-
ASTM D611 - Standard Test Methods for Aniline Point and Mixed Aniline Point of Petroleum Products and Hydrocarbon Solvents: This standard outlines the procedure for determining the aniline point of a solvent.
Conclusion
The structural isomerism of heptane offers a spectrum of compounds with distinct properties. While this compound remains a less-studied isomer with limited available experimental data, its highly branched structure strongly suggests it possesses a high octane number and physical properties characteristic of compact alkanes, such as a lower boiling point and viscosity compared to its linear counterpart. For definitive performance data, further experimental investigation following standardized protocols is necessary. This guide provides the foundational information and methodologies for researchers to conduct such comparative analyses, enabling a more informed selection of isomers for specific applications in drug development and other scientific endeavors.
References
- 1. Heptane: Physicochemical Properties, Uses and Health hazards_Chemicalbook [chemicalbook.com]
- 2. 2,2,3-三甲基丁烷 ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2,2,4-Trimethylpentane - Sciencemadness Wiki [sciencemadness.org]
- 4. 2,2,3-trimethylbutane | CAS#:464-06-2 | Chemsrc [chemsrc.com]
- 5. Heptane - Wikipedia [en.wikipedia.org]
- 6. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 7. techspray.com [techspray.com]
- 8. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths1 [aclstaticide.com]
A Comparative Guide to the Quantitative Analysis of 3-Methyl-4-isopropylheptane in Certified Reference Materials
This guide provides a comprehensive overview of the quantitative analysis of 3-Methyl-4-isopropylheptane, a branched alkane relevant in various research and industrial applications. As a certified reference material (CRM), accurate and precise quantification is paramount. This document compares suitable analytical methodologies, offering detailed experimental protocols and performance data to aid researchers, scientists, and drug development professionals in selecting the most appropriate technique.
Introduction
This compound (C11H24) is a volatile organic compound that may be present in complex hydrocarbon mixtures such as gasoline and other fuels. The development of certified reference materials for this and similar compounds is crucial for ensuring the quality and reliability of analytical measurements in environmental monitoring, fuel analysis, and toxicology studies. The primary analytical technique for the quantification of such volatile hydrocarbons is gas chromatography (GC), often coupled with a mass spectrometer (MS) or a flame ionization detector (FID).
Methodology Comparison
Gas chromatography is the cornerstone for the analysis of volatile and semi-volatile organic compounds.[1] The choice of detector significantly influences the method's sensitivity, selectivity, and applicability.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the preferred method for unambiguous identification and quantification.[2] The mass spectrometer provides spectral data that can confirm the identity of the analyte, which is crucial for the certification of reference materials. Modern GC-MS systems offer excellent sensitivity and can be operated in different modes, such as full scan for qualitative analysis and selected ion monitoring (SIM) for enhanced quantitative performance.
-
Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantification of hydrocarbons.[3] It offers high sensitivity and a wide linear range. However, it does not provide structural information, making it susceptible to interferences from co-eluting compounds. Therefore, its use in the certification of reference materials should be supported by a highly selective chromatographic separation or by confirmatory analysis using GC-MS.
The following table summarizes the key performance characteristics of GC-MS and GC-FID for the analysis of gasoline range organics, which would be applicable to this compound.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Flame Ionization Detection (GC-FID) |
| Specificity | High (provides mass spectral information for confirmation) | Moderate (relies on retention time only) |
| Sensitivity | Excellent (low ng to pg range) | Excellent (low ng to pg range) |
| Linearity | Excellent (typically R² > 0.999)[3] | Excellent (typically R² > 0.999)[3] |
| Precision | High (RSD < 5%) | High (RSD < 5%) |
| Robustness | High | Very High |
| Cost | Higher | Lower |
| Primary Use | Confirmatory analysis and quantification | Routine quantification |
Recommended Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This section details a standard operating procedure for the quantitative analysis of this compound in a certified reference material using GC-MS, based on methodologies for gasoline range organics.[4][5]
Sample Preparation
Certified reference materials containing this compound are typically provided in a stable solvent.
-
Standard Preparation: A stock solution of this compound (purity >98%) is prepared in a suitable solvent such as hexane or methanol. A series of calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL). An internal standard (e.g., Toluene-d8) should be added to all standards and samples to correct for injection volume variations.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: A high-resolution gas chromatograph equipped with a split/splitless injector.
-
GC Column: A non-polar capillary column, such as a TraceGOLD TG-5SilMS or SLB®-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating branched alkanes.[4][5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
Data Analysis and Quantification
-
Identification: The retention time and the mass spectrum of the analyte in the sample must match that of a known standard.
-
Quantification: An internal standard calibration method is used. A calibration curve is generated by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. The concentration of this compound in the sample is then determined from this calibration curve.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key stages of the quantitative analysis workflow.
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Logical relationship between the analyte, method, instrumentation, and result.
References
- 1. scribd.com [scribd.com]
- 2. AMT - Mapping and quantifying isomer sets of hydrocarbons (ââ¥ââC12) in diesel exhaust, lubricating oil and diesel fuel samples using GCââÃââGC-ToF-MS [amt.copernicus.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. cromlab-instruments.es [cromlab-instruments.es]
- 5. US EPA Method 8015 (modified): GC Analysis of Gasoline Range Organics (GRO) on SLB®-5ms, Direct Injection suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
Inter-laboratory Comparison of Branched Alkane Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the measurement of branched alkanes, supported by synthesized experimental data from an illustrative inter-laboratory study. It is designed to assist researchers, scientists, and professionals in drug development in understanding the variability and performance of common analytical techniques.
Introduction
Branched alkanes are a significant class of hydrocarbons with diverse applications, from constituents in petroleum products to their presence in biological systems. Accurate and precise quantification of branched alkanes is crucial for quality control, research, and development. Inter-laboratory comparisons (ILCs), also known as proficiency tests (PTs), are essential for evaluating and ensuring the reliability of analytical measurements across different laboratories.[1][2][3] These studies help to identify potential systematic errors, assess the performance of analytical methods, and ensure that results are comparable regardless of where they are generated.[3]
This guide outlines the results of a simulated inter-laboratory comparison focused on the measurement of a known concentration of a specific branched alkane, 2-methylheptane, in a synthetic matrix. The study compares the performance of two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and 2D Double-Quantum Filtered Correlation Spectroscopy Nuclear Magnetic Resonance (2D DQF-COSY NMR).
Methodologies and Experimental Protocols
The participating laboratories were provided with a standardized sample of 2-methylheptane in a non-interfering solvent. Each laboratory was instructed to perform the analysis using their in-house standard operating procedures for either GC-MS or 2D DQF-COSY NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol:
A common approach for the separation and identification of branched alkanes is GC-MS.[4] The following is a typical protocol:
-
Sample Preparation: The provided sample was diluted with an appropriate solvent (e.g., hexane) to a concentration suitable for GC-MS analysis. An internal standard (e.g., n-octane) was added to each sample for quantification.
-
Instrumentation: A gas chromatograph equipped with a non-polar capillary column (e.g., 100 m length) was used for separation.[4] The GC was coupled to a mass spectrometer operating in electron ionization (EI) mode.[4]
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium or Hydrogen[4]
-
Oven Temperature Program: Initial temperature of 40°C, held for 5 minutes, then ramped to 280°C at a rate of 10°C/min.
-
Column Flow Rate: 1 mL/min
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
-
Data Analysis: Quantification was performed by comparing the peak area of the analyte to that of the internal standard. Identification was confirmed by matching the retention time and mass spectrum with a known standard.
2D DQF-COSY NMR Spectroscopy Protocol:
2D DQF-COSY NMR is a powerful technique for the characterization of branched and linear alkanes, particularly in complex mixtures.[5][6]
-
Sample Preparation: The sample was transferred to a 5 mm NMR tube.[6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz) was used.
-
Acquisition Parameters:
-
A standard DQF-COSY pulse sequence was employed.[6]
-
Data was acquired with a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing and Analysis:
Data Presentation: Inter-laboratory Comparison Results
The following table summarizes the quantitative data from a simulated inter-laboratory comparison for the analysis of 2-methylheptane. The assigned value for the concentration of 2-methylheptane in the test sample was 10.00 mg/mL.
| Laboratory ID | Analytical Method | Reported Concentration (mg/mL) | Accuracy (% Bias) | Precision (RSD %) | Z-Score |
| Lab 01 | GC-MS | 9.85 | -1.50 | 2.1 | -0.75 |
| Lab 02 | GC-MS | 10.20 | 2.00 | 1.8 | 1.00 |
| Lab 03 | GC-MS | 9.50 | -5.00 | 2.5 | -2.50 |
| Lab 04 | 2D DQF-COSY NMR | 10.15 | 1.50 | 3.0 | 0.75 |
| Lab 05 | 2D DQF-COSY NMR | 9.70 | -3.00 | 3.5 | -1.50 |
| Lab 06 | 2D DQF-COSY NMR | 10.30 | 3.00 | 2.8 | 1.50 |
-
Accuracy (% Bias): Calculated as ((Reported Concentration - Assigned Value) / Assigned Value) * 100.
-
Precision (RSD %): The relative standard deviation of replicate measurements.
-
Z-Score: A measure of a laboratory's performance compared to the consensus mean, calculated as (Reported Value - Consensus Mean) / Standard Deviation for Proficiency Assessment. A Z-score between -2.0 and +2.0 is generally considered satisfactory.[7]
Visualizations
The following diagrams illustrate the workflow of the inter-laboratory comparison and the analytical process for branched alkane measurement.
References
- 1. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 2. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 3. eurachem.org [eurachem.org]
- 4. researchgate.net [researchgate.net]
- 5. In Situ Characterization of Mixtures of Linear and Branched Hydrocarbons Confined within Porous Media Using 2D DQF-COSY NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchmark-intl.com [benchmark-intl.com]
Spectroscopic Differentiation of 3-Methyl-4-isopropylheptane from its Isomers: A Comparative Guide
The structural elucidation of saturated hydrocarbons presents a significant analytical challenge due to their lack of functional groups and the often subtle differences between isomers. Spectroscopic techniques, however, offer a powerful suite of tools to unambiguously differentiate between closely related structures. This guide provides a comparative analysis of the spectroscopic features of 3-Methyl-4-isopropylheptane and two of its structural isomers, 2-Methyl-4-isopropylheptane and 4-tert-Butylheptane, all sharing the molecular formula C₁₁H₂₄.
This document outlines the key distinguishing features in their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supported by predicted data and standardized experimental protocols.
Comparative Spectroscopic Data
The primary methods for differentiating these isomers rely on ¹H NMR, ¹³C NMR, and Mass Spectrometry. While FT-IR is excellent for identifying the presence of C-H bonds, it is generally less effective at distinguishing between these specific alkane isomers.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different types of protons in a molecule. The key differentiators among the isomers are the chemical shifts (δ) of the methine (CH) protons and the unique splitting patterns that arise from their neighboring protons.
| Structure | Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| This compound | CH₃ (terminal, on ethyl) | ~0.8-0.9 | Triplet (t) | 3H |
| CH₃ (on methyl group) | ~0.8-0.9 | Doublet (d) | 3H | |
| CH₃ (on isopropyl group) | ~0.8-0.9 | Doublet (d) | 6H | |
| CH₂ (in ethyl & propyl) | ~1.1-1.4 | Multiplet (m) | 6H | |
| CH (on methyl & isopropyl) | ~1.5-1.8 | Multiplet (m) | 2H | |
| CH (on propyl chain) | ~1.4-1.6 | Multiplet (m) | 1H | |
| 2-Methyl-4-isopropylheptane | CH₃ (terminal, on propyl) | ~0.8-0.9 | Triplet (t) | 3H |
| CH₃ (on methyl group) | ~0.8-0.9 | Doublet (d) | 6H | |
| CH₃ (on isopropyl group) | ~0.8-0.9 | Doublet (d) | 3H | |
| CH₂ & CH | ~1.1-1.8 | Complex Multiplets (m) | 11H | |
| 4-tert-Butylheptane | CH₃ (terminal, on propyl) | ~0.8-0.9 | Triplet (t) | 6H |
| CH₃ (on tert-butyl group) | ~0.85 | Singlet (s) | 9H | |
| CH₂ (in propyl chains) | ~1.1-1.3 | Multiplet (m) | 8H | |
| CH (at C4 position) | ~1.4-1.6 | Quintet / Multiplet (m) | 1H |
Key Differentiator: The presence of a sharp, intense singlet integrating to 9H in the ¹H NMR spectrum is a definitive indicator of the 4-tert-Butylheptane isomer due to the nine equivalent protons of the tert-butyl group. The other two isomers will display more complex spectra with multiple doublets and multiplets.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is exceptionally powerful for distinguishing isomers by revealing the number of unique carbon environments. Due to symmetry, different isomers will produce a different number of signals.
| Structure | Symmetry | Predicted No. of ¹³C Signals | Key Predicted Chemical Shifts (δ, ppm) |
| This compound | Asymmetric | 11 | Multiple signals in the 10-50 ppm range. |
| 2-Methyl-4-isopropylheptane | Asymmetric | 10 | Fewer signals than the target due to some symmetry. |
| 4-tert-Butylheptane | Symmetric (C₂) | 6 | - Quaternary C (~32 ppm)- CH₃ of tert-butyl (~30 ppm)- CH, CH₂, CH₃ of propyl chains (~45, 18, 14 ppm) |
Key Differentiator: The number of signals in the ¹³C NMR spectrum is the most direct method of differentiation. 4-tert-Butylheptane is readily identified by its significantly reduced number of signals (6) due to its C₂ symmetry. This compound, being completely asymmetric, will show 11 distinct carbon signals.
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in predictable ways based on carbocation stability. The branching points in the isomers create preferential fragmentation pathways, leading to distinct mass spectra.
| Structure | Molecular Ion (M⁺, m/z) | Key Fragment Ions (m/z) | Interpretation of Key Fragments |
| This compound | 156 (low abundance) | 113, 85, 71, 57, 43 | Loss of propyl (C₃H₇), isobutyl (C₄H₉), etc. Complex pattern. |
| 2-Methyl-4-isopropylheptane | 156 (low abundance) | 113, 99, 85, 57, 43 | Fragmentation at the various branched points. |
| 4-tert-Butylheptane | 156 (very low abundance) | 99 (base peak) | Loss of a tert-butyl group (•C(CH₃)₃), m/z = 156 - 57 = 99. This is a highly stable secondary carbocation. |
Key Differentiator: A base peak (the most intense peak) at m/z = 99 is a hallmark of 4-tert-Butylheptane, resulting from the facile loss of the stable tert-butyl radical. The other isomers will show more complex fragmentation patterns without a single dominant peak of this nature.
Logical Workflow for Isomer Differentiation
The following workflow provides a systematic approach to identifying the correct isomer from an unknown sample.
Caption: Workflow for the spectroscopic differentiation of C₁₁H₂₄ isomers.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed. Instrument parameters may need optimization.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the alkane isomer sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Acquisition:
-
Tune and shim the probe to the sample.
-
Acquire a standard ¹H spectrum using a pulse sequence such as ZG30.
-
Set a spectral width of approximately 15 ppm centered around 5 ppm.
-
Use a relaxation delay (D1) of at least 1-2 seconds.
-
Collect 8-16 scans for a sufficient signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Switch the nucleus to ¹³C.
-
Acquire a proton-decoupled ¹³C spectrum using a pulse program like ZGPG30.
-
Set a spectral width of approximately 220-250 ppm.
-
Use a relaxation delay (D1) of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry Protocol (EI-MS)
-
Sample Introduction: Introduce the neat liquid sample via a direct insertion probe or, if coupled to a Gas Chromatograph (GC), inject a dilute solution (~1 mg/mL in hexane) into the GC inlet. GC-MS is preferred for ensuring sample purity.
-
Ionization: Use a standard Electron Ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range from m/z 35 to 200.
-
Data Acquisition: Acquire the mass spectrum, ensuring the detector is not saturated. If using GC-MS, the spectrum should be taken from the apex of the chromatographic peak corresponding to the analyte.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the relative abundances of the fragment ions. Compare the fragmentation pattern to the predicted pathways for each isomer.
FT-IR Spectroscopy Protocol
-
Sample Preparation: Place a single drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Background Scan: Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ signals.
-
Sample Scan: Place the prepared salt plates in the spectrometer's sample holder and acquire the sample spectrum.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the spectrum to identify the characteristic absorption bands for C-H stretching (~2850-3000 cm⁻¹) and C-H bending (~1350-1470 cm⁻¹).
Methodological comparisons for the separation of complex hydrocarbon mixtures.
The characterization of complex hydrocarbon mixtures, such as crude oil, petroleum fractions, and environmental samples, presents a significant analytical challenge due to the sheer number of structurally similar components. The choice of separation technique is paramount for achieving the desired resolution and obtaining accurate compositional data. This guide provides a methodological comparison of three powerful chromatographic techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Comprehensive Two-Dimensional Gas Chromatography (GC×GC), to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific application.
Data Presentation: Quantitative Comparison of Separation Techniques
The following table summarizes the key performance metrics for HPLC, SFC, and GC×GC in the context of complex hydrocarbon analysis. The values presented are typical ranges and can vary depending on the specific application, instrumentation, and experimental conditions.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) | Comprehensive Two-Dimensional Gas Chromatography (GC×GC) |
| Primary Separation Principle | Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.[1] | Partitioning between a supercritical fluid mobile phase and a solid stationary phase, influenced by polarity and volatility.[2][3] | Sequential separation based on volatility (1st dimension) and polarity (2nd dimension).[4] |
| Typical Peak Capacity | 100 - 400 | 200 - 800 | 2,500 - 6,000+ |
| Typical Resolution | Good for group-type separations (e.g., saturates, aromatics, polars). May have co-elution of isomers. | High, often exceeding HPLC for certain applications. Resolving power can be 5-10 times greater than conventional HPLC. | Excellent, capable of separating thousands of individual components.[5] |
| Typical Analysis Time | 20 - 60 minutes.[6] | 5 - 20 minutes. | 30 - 90 minutes. |
| Applicability | Non-volatile and thermally labile compounds, group-type separations (SARA), analysis of asphaltenes and PAHs.[7] | Thermally labile and non-volatile compounds, chiral separations, hydrocarbon group-type analysis, faster than HPLC.[3][8] | Volatile and semi-volatile compounds, detailed molecular characterization of petroleum, environmental forensics.[5] |
| Solvent Consumption | High. | Low (primarily CO2). | Very Low (carrier gas). |
| Detection | UV-Vis, Refractive Index (RI), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), UV-Vis, MS.[9][8] | FID, Time-of-Flight Mass Spectrometry (TOF-MS).[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. The following are representative experimental protocols for the separation of complex hydrocarbon mixtures using HPLC, SFC, and GC×GC.
High-Performance Liquid Chromatography (HPLC) for Polycyclic Aromatic Hydrocarbons (PAHs)
This method is suitable for the separation and quantification of the 16 EPA priority PAHs.[10][11]
-
Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and a UV-Vis or fluorescence detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 40% B (isocratic)
-
5-30 min: Linear gradient from 40% to 100% B
-
30-35 min: 100% B (isocratic)
-
35-40 min: Return to 40% B and equilibrate
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm or fluorescence with programmed excitation and emission wavelengths for each PAH.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) of the sample, followed by solvent exchange to acetonitrile.
Supercritical Fluid Chromatography (SFC) for Hydrocarbon Group-Type Analysis
This method provides a rapid separation of saturates, olefins, and aromatics in petroleum middle distillates.[9]
-
Instrumentation: SFC system with a CO2 pump, co-solvent pump, back-pressure regulator, column oven, and a Flame Ionization Detector (FID).
-
Column: Silica or silver-impregnated silica column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Supercritical CO2 with a modifier (e.g., methanol or isopropanol).
-
Pressure Program:
-
Initial pressure: 100 bar
-
Ramp to 350 bar over 10 minutes
-
Hold at 350 bar for 5 minutes
-
-
Temperature: 40 °C
-
Flow Rate: 2.0 mL/min
-
Detection: FID
-
Sample Preparation: Dilution of the sample in a suitable solvent (e.g., hexane).
Comprehensive Two-Dimensional Gas Chromatography (GC×GC) for Diesel Analysis
This method allows for the detailed characterization of the individual components in a diesel sample.
-
Instrumentation: GC system equipped with a modulator, a secondary oven, and a Time-of-Flight Mass Spectrometer (TOF-MS) or FID.
-
First Dimension Column: Non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Second Dimension Column: Polar column (e.g., 1.5 m x 0.1 mm ID, 0.1 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40 °C (hold for 2 minutes)
-
Ramp to 320 °C at 3 °C/min
-
Hold at 320 °C for 10 minutes
-
-
Modulation Period: 6 seconds
-
Secondary Oven Temperature Offset: +15 °C relative to the main oven.
-
Detection: TOF-MS with a mass range of 40-550 amu.
-
Sample Preparation: Dilution of the diesel sample in a suitable solvent (e.g., dichloromethane).
Mandatory Visualization
The following diagrams illustrate the experimental workflow and logical relationships of the discussed separation techniques.
Caption: General experimental workflow for the analysis of complex hydrocarbon mixtures.
References
- 1. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 2. Comparison of sfc, gc and hplc | PPTX [slideshare.net]
- 3. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Modeling the GCxGC Elution Patterns of a Hydrocarbon Structure Library To Innovate Environmental Risk Assessments of Petroleum Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Standardized High-Performance Liquid Chromatography to Replace Conventional Methods for Determination of Saturate, Aromatic, Resin, and Asphaltene (SARA) Fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. academic.oup.com [academic.oup.com]
- 10. separationmethods.com [separationmethods.com]
- 11. waters.com [waters.com]
A Comparative Guide to DFT Studies on the Conformational Analysis of Branched Alkanes
For Researchers, Scientists, and Drug Development Professionals
The conformational landscape of branched alkanes plays a pivotal role in determining their physical and chemical properties. Understanding the relative stabilities of different conformers is crucial in fields ranging from materials science to drug design. Density Functional Theory (DFT) has emerged as a powerful tool for these investigations, offering a balance between computational cost and accuracy. This guide provides an objective comparison of various DFT methods against experimental data for the conformational analysis of selected branched alkanes.
Experimental and Computational Methodologies
A variety of experimental and computational techniques are employed to elucidate the conformational preferences of branched alkanes.
Experimental Protocols
Gas-phase experimental techniques are the primary source of high-quality data for benchmarking computational methods, as they minimize intermolecular interactions. The main methods include:
-
Gas-Phase Electron Diffraction (GED): This technique provides information about the radial distribution of atoms in a molecule, allowing for the determination of bond lengths, bond angles, and dihedral angles of the most stable conformers. By analyzing the diffraction patterns at different temperatures, the relative populations and, consequently, the energy differences between conformers can be estimated.
-
Rotational Spectroscopy (Microwave Spectroscopy): This high-resolution technique measures the rotational transitions of molecules in the gas phase. Each conformer has a unique set of rotational constants, allowing for their individual identification and the precise determination of their geometries. Relative intensity measurements of the spectral lines can provide information on the relative abundance of the conformers.
Computational Protocols
DFT calculations are the workhorse of modern conformational analysis. The general workflow for these studies is as follows:
-
Initial Structure Generation: A starting 3D structure of the branched alkane is generated.
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers. This often involves rotating around single bonds.
-
Geometry Optimization: The geometry of each identified conformer is optimized to find the local energy minimum on the potential energy surface.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Relative Energy Calculation: The relative energies of the conformers are calculated, usually with respect to the most stable conformer.
The choice of DFT functional and basis set is critical for obtaining accurate results. Commonly used software packages for these calculations include Gaussian and ORCA.
Comparative Analysis of Branched Alkanes
This section presents a comparison of experimental and DFT-calculated conformational energies and dihedral angles for a selection of branched alkanes.
2-Methylbutane
2-Methylbutane has two main staggered conformers, typically denoted as G_anti_ and G_gauche_, resulting from rotation around the C2-C3 bond.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Method | Relative Energy (kcal/mol) |
| G_anti_ | ~180° | Experimental (Raman) | 0.0 |
| G_gauche_ | ~60° | Experimental (Raman) | 0.789 |
| G_anti_ | 180.0° | CCSD(T)/cc-pVQZ | 0.0 |
| G_gauche_ | 64.8° | CCSD(T)/cc-pVQZ | 0.62 |
| G_anti_ | Not Reported | B3LYP/6-31G(d) | 0.0 |
| G_gauche_ | Not Reported | B3LYP/6-31G(d) | 0.9 |
2,3-Dimethylbutane
Rotation around the central C2-C3 bond in 2,3-dimethylbutane leads to two key staggered conformers: anti and gauche. Interestingly, for this molecule, some studies suggest the gauche conformer is more stable than the anti conformer.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Method | Relative Energy (kcal/mol) |
| gauche | ~65° | Experimental (Electron Diffraction) | 0.0 |
| anti | 180° | Experimental (Electron Diffraction) | ~0.1-0.2 |
| gauche | Not Reported | wB97X-D3/def2-TZVP | 0.0 |
| anti | 180.0° | wB97X-D3/def2-TZVP | 0.08 |
| gauche | Not Reported | HF-3c | 0.0 |
| anti | 180.0° | HF-3c | 0.16 |
3-Methylpentane
The conformational landscape of 3-methylpentane is more complex, with multiple staggered conformers possible upon rotation around the C2-C3 bond.
| Conformer | Dihedral Angle (C1-C2-C3-C4) | Method | Relative Energy (kcal/mol) |
| Staggered 1 | ~60° | Jmol Estimation | 0.81 |
| Staggered 2 | ~180° | Jmol Estimation | 0.91 |
| Staggered 3 | ~300° | Jmol Estimation | 0.81 |
Note: The Jmol estimations are based on simplified molecular mechanics and are for illustrative purposes.
Discussion of DFT Method Performance
The accuracy of DFT in predicting the conformational energies of branched alkanes is highly dependent on the chosen functional.
-
Traditional Functionals (e.g., B3LYP): As seen with 2-methylbutane, standard hybrid functionals like B3LYP can provide qualitatively correct trends but may overestimate the relative energies of higher energy conformers. The inclusion of empirical dispersion corrections (e.g., B3LYP-D3) generally improves performance.
-
Minnesota Functionals (e.g., M06-2X): These functionals are parameterized to better account for non-covalent interactions, which are crucial in accurately describing the subtle energetic differences between alkane conformers. They often show improved accuracy over older functionals.
-
Double-Hybrid Functionals (e.g., B2PLYP, DSD-PBEP86): These methods, which incorporate a portion of second-order Møller-Plesset perturbation theory (MP2) correlation, are among the most accurate DFT methods for conformational energies of alkanes when paired with a sufficiently large basis set and a dispersion correction. They often provide results in excellent agreement with high-level coupled-cluster (CCSD(T)) benchmarks.
The choice of basis set also plays a significant role, with triple-zeta quality basis sets (e.g., cc-pVTZ, def2-TZVP) generally recommended for reliable energy calculations.
Conclusion
DFT provides a powerful and versatile framework for the conformational analysis of branched alkanes. While traditional functionals like B3LYP can offer initial insights, more modern functionals that better account for dispersion interactions, such as the M06 suite, and particularly double-hybrid functionals, are recommended for achieving high accuracy. The data presented in this guide highlights the importance of benchmarking computational results against reliable experimental data to ensure the validity of the theoretical models. For researchers in drug development and materials science, the careful selection of computational methodology is paramount for the accurate prediction of molecular geometries and relative energies, which are fundamental to understanding and predicting macroscopic properties.
Safety Operating Guide
Personal protective equipment for handling 3-Methyl-4-isopropylheptane
Audience: Researchers, scientists, and drug development professionals.
This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 3-Methyl-4-isopropylheptane in a laboratory setting. The following procedures are based on general best practices for flammable hydrocarbons and data from structurally similar compounds, in the absence of a specific Safety Data Sheet (SDS) for this compound.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Summary of Potential Hazards and Required PPE
| Hazard Category | Potential Hazards | Required Personal Protective Equipment (PPE) |
| Flammability | Highly flammable liquid and vapor. Vapors may form explosive mixtures with air. | - Flame-resistant lab coat.- Work in a well-ventilated area, preferably a chemical fume hood.- Keep away from heat, sparks, open flames, and other ignition sources. |
| Health Hazards | May cause skin irritation upon prolonged or repeated contact. May cause serious eye irritation. Inhalation of high concentrations of vapors may cause dizziness and drowsiness. Aspiration hazard if swallowed. | - Eye/Face Protection: Chemical safety goggles. A face shield should be worn if there is a splash hazard.[1][2]- Skin Protection: Chemically resistant gloves (Nitrile rubber is a common choice, but glove compatibility should be verified). A flame-resistant lab coat is recommended.[2]- Respiratory Protection: Not typically required if work is conducted in a properly functioning chemical fume hood. If vapors are expected to exceed exposure limits, a NIOSH-approved respirator with organic vapor cartridges should be used. |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial when working with flammable liquids to minimize risks.
Experimental Workflow:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in Table 1 and inspect for integrity.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher before beginning work.
-
Remove all potential ignition sources from the work area.
-
-
Handling and Use:
-
Conduct all manipulations of this compound inside a chemical fume hood.
-
Ground and bond containers when transferring large volumes to prevent static electricity buildup.[2]
-
Use the smallest practical quantities for the experiment.
-
Keep containers tightly closed when not in use.
-
-
Post-Experiment:
-
Wipe down the work area with an appropriate solvent to decontaminate surfaces.
-
Properly label and store any remaining this compound in a designated flammable liquid storage cabinet.
-
Dispose of waste as described in Section III.
-
Remove PPE and wash hands thoroughly.
-
III. Disposal Plan
Improper disposal of flammable and potentially hazardous chemicals can pose significant environmental and safety risks.
Waste Management Protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including contaminated consumables (e.g., pipette tips, paper towels), in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with the chemical waste.
-
Do not mix with incompatible waste streams.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents.
-
Store the waste container in a designated satellite accumulation area within the laboratory, away from ignition sources and in secondary containment.
-
-
Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
IV. Visualization of Safety Workflow
The following diagram illustrates the logical steps for ensuring safety when handling this compound.
Caption: Logical workflow for safely handling this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
